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2-methyl-N,N'-bis(4-methylphenyl)propanediamide Documentation Hub

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  • Product: 2-methyl-N,N'-bis(4-methylphenyl)propanediamide
  • CAS: 60519-54-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Workflows of 2-Methyl-N,N'-bis(4-methylphenyl)propanediamide

Executive Summary 2-Methyl-N,N'-bis(4-methylphenyl)propanediamide (also known as 2-methyl-N,N'-di-p-tolylmalonamide) is a highly substituted derivative of malonamide. Characterized by a central C2-methylated bridging car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-N,N'-bis(4-methylphenyl)propanediamide (also known as 2-methyl-N,N'-di-p-tolylmalonamide) is a highly substituted derivative of malonamide. Characterized by a central C2-methylated bridging carbon and two lipophilic p-tolyl groups attached to the amide nitrogens, this compound presents a unique steric and electronic profile. While simple malonamides are ubiquitous as bidentate chelating agents and pharmaceutical intermediates, the specific introduction of the C2-methyl group fundamentally alters the molecule's conformational flexibility and coordination thermodynamics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and validated experimental workflows, tailored for researchers in coordination chemistry and drug development.

Quantitative Physicochemical Profiling

The structural modifications of this diamide—specifically the dual p-tolyl rings and the C2-methyl group—impart high lipophilicity and restricted rotational freedom compared to its unmethylated parent compound, p-malonotoluidide ()[1]. The table below summarizes its core physicochemical parameters, critical for predicting its behavior in solvent extraction and biological systems.

Table 1: Physicochemical and Topological Data
PropertyValueDerivation / Source
IUPAC Name N,N'-bis(4-methylphenyl)-2-methylpropanediamideStandard Nomenclature
Molecular Formula C₁₈H₂₀N₂O₂Structural Computation
Molecular Weight 296.37 g/mol Structural Computation
Monoisotopic Mass 296.15247 DaExact Mass Calculation
Hydrogen Bond Donors 2Amide (-NH) groups
Hydrogen Bond Acceptors 2Carbonyl (-C=O) oxygens
Rotatable Bonds 4C-C (central) and N-C (aryl) bonds
Topological Polar Surface Area 58.2 ŲExtrapolated from parent malonamide[1]
Predicted LogP ~3.8In silico lipophilicity estimation

Mechanistic Insights: Steric Dynamics and Coordination Chemistry

Malonamides are classically employed as bidentate O,O'-chelating agents for the solvent extraction of f-block elements (lanthanides and actinides) from aqueous nuclear waste streams. The efficacy of this coordination relies on the molecule's ability to adopt a planar geometry, allowing both carbonyl oxygens to simultaneously donate electron density to the target metal ion.

However, the addition of a methyl group at the bridging C2 carbon introduces profound steric consequences. As demonstrated in foundational extraction studies, methylation on the bridging carbon of malonamides reduces the distribution ratio of metals like Europium(III) by nearly one order of magnitude ()[2]. The C2-methyl group creates a steric clash with the bulky N-aryl (p-tolyl) substituents. This clash forces the molecule out of the optimal O,O'-planar coordination geometry, drastically increasing the entropic penalty required to pre-organize the ligand around the metal center.

Steric N1 C2-Methylation of Malonamide Core N2 Steric Clash with N-Aryl Groups N1->N2 N3 Distortion of O,O' Planar Geometry N2->N3 N4 Increased Entropic Penalty N3->N4 N5 Reduced Lanthanide Extraction Efficiency N4->N5

Mechanistic pathway detailing how C2-methylation induces steric hindrance and reduces metal binding.

Cross-Disciplinary Applications

Beyond metal extraction, the 2-methylmalonamide motif is highly relevant in pharmaceutical and materials science:

  • Oncology & Epigenetics : Modified malonate and malonamide derivatives are investigated as potent histone deacetylase (HDAC) inhibitors, capable of selectively inducing terminal differentiation and apoptosis in neoplastic cells ()[3].

  • Natural Product Biosynthesis : The rare 2-methylmalonamide moiety is a critical structural fragment in macyranones, which are synthesized via complex polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) hybrid pathways ()[4].

  • Smart Materials : Highly substituted malonamides are utilized as specific solvent additives in reversible thermochromic and photochromic ink systems to precisely control the thermal hysteresis window of the color-shifting formulations ()[5].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding in-process controls (IPCs) and explaining the causality behind critical experimental choices.

Protocol A: Synthesis via Nucleophilic Acyl Substitution

Objective : Synthesize 2-methyl-N,N'-bis(4-methylphenyl)propanediamide with >99% purity.

  • Activation & Setup : In a flame-dried, argon-purged round-bottom flask, dissolve p-toluidine (2.1 eq) and triethylamine (TEA, 2.5 eq) in anhydrous dichloromethane (DCM).

    • Causality: DCM provides a non-polar, aprotic environment that stabilizes the transition state without solvolyzing the highly reactive acid chloride. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of p-toluidine, which would otherwise halt the nucleophilic attack.

  • Dropwise Addition : Cool the reaction vessel to 0°C using an ice bath. Add 2-methylmalonyl dichloride (1.0 eq) dropwise over 30 minutes.

    • Causality: The acyl substitution is highly exothermic. Cooling to 0°C suppresses side reactions, such as ketene formation or oligomerization, ensuring high chemoselectivity for the diamide.

  • Self-Validation (IPC) : After 2 hours of stirring at room temperature, perform Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate mobile phase.

    • Validation: The complete disappearance of the p-toluidine spot (visualized via UV at 254 nm) confirms total conversion.

  • Workup & Purification : Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA) and saturated NaHCO₃ (to neutralize residual acid). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol.

    • Validation: Confirm structural integrity via ¹H-NMR. The spectrum must show a characteristic doublet for the C2-methyl group (~1.5 ppm), a quartet for the C2-methine proton (~3.4 ppm), and a multiplet for the p-tolyl aromatic protons (~7.1-7.4 ppm).

Synthesis N1 2-Methylmalonyl Dichloride N3 Nucleophilic Acyl Substitution (0°C) N1->N3 N2 p-Toluidine (2.1 Equivalents) N2->N3 N5 2-methyl-N,N'-bis(4-methylphenyl) propanediamide N3->N5 DCM Solvent 2h Stirring N4 Triethylamine (TEA) Acid Scavenger N4->N3

Workflow for the synthesis of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide via acyl substitution.

Protocol B: Liquid-Liquid Solvent Extraction Assay (Lanthanide Binding)

Objective : Quantify the steric impact of C2-methylation on Europium(III) extraction efficiency.

  • Organic Phase Preparation : Dissolve the synthesized diamide (0.1 M) in an aliphatic diluent (e.g., n-dodecane) modified with 10% v/v 1-octanol.

    • Causality: 1-octanol acts as a phase modifier. It prevents third-phase formation (emulsion), which commonly occurs when highly lipophilic metal-ligand complexes reach their solubility limit in purely aliphatic solvents.

  • Aqueous Phase Preparation : Prepare a 1 mM solution of Eu(III) nitrate in 1 M HNO₃.

  • Extraction & Equilibration : Contact equal volumes (e.g., 2 mL) of the organic and aqueous phases in a thermostatic shaker at 25°C for 30 minutes.

    • Causality: Vigorous mechanical shaking maximizes the interfacial surface area between the immiscible phases, ensuring the system reaches true thermodynamic equilibrium rapidly.

  • Self-Validation (Analysis) : Centrifuge the mixture at 3000 rpm for 5 minutes to ensure complete phase separation. Sample both phases and analyze the Eu(III) concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Validation: Calculate the distribution ratio ( DEu​=[Eu]org​/[Eu]aq​ ). A significantly depressed DEu​ value compared to unmethylated analogs experimentally validates the hypothesis that C2-methylation induces severe steric hindrance, preventing optimal O,O'-coordination[2].

References

  • Tetradentate amide extraction agents for trivalent lanthanides Source: Chalmers University of Technology URL:[Link]

  • Source: European Patent Office (via Google Patents)
  • p-Malonotoluidide | C17H18N2O2 | CID 95277 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • PEARL-Catalyzed Peptide Bond Formation after Chain Reversal by Ureido-Forming Condensation Domains Source: ACS Central Science URL:[Link]

  • Source: United States Patent and Trademark Office (via Google Patents)

Sources

Exploratory

molecular structure and characterization of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document consolidates foundational knowledge, proposes a viable synthetic pathway, predicts spectral characteristics, and outlines a robust characterization workflow based on established principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related N,N'-disubstituted propanediamides.

Introduction: The Significance of N,N'-Disubstituted Propanediamides

N,N'-disubstituted propanediamides represent a class of organic compounds with a versatile structural motif. The presence of two amide functionalities linked by a three-carbon chain allows for a range of conformational possibilities and hydrogen bonding interactions. The substituents on the amide nitrogens, in this case, 4-methylphenyl (p-tolyl) groups, significantly influence the molecule's steric and electronic properties, and consequently its potential applications. The central methyl group on the propane backbone introduces a chiral center, adding another layer of structural complexity and potential for stereospecific interactions.

Compounds with similar diaryl and amide structures have been explored for their biological activities, including anti-inflammatory and enzyme inhibitory effects. Furthermore, the ability of amide groups to form strong hydrogen bonds makes these molecules interesting candidates for the development of novel materials with specific self-assembly properties.

Molecular Structure and Stereochemistry

The molecular structure of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide is characterized by a central propanediamide core with two p-tolyl groups attached to the nitrogen atoms. The systematic IUPAC name for this compound is 2-methyl-N,N'-di(p-tolyl)propanediamide.

Key Structural Features:

  • Propanediamide Backbone: A three-carbon chain with amide groups at positions 1 and 3.

  • p-Tolyl Substituents: Two 4-methylphenyl groups, one attached to each amide nitrogen.

  • Chiral Center: The central carbon atom (C2) of the propane backbone is a stereocenter, meaning the molecule can exist as two enantiomers (R and S).

The overall shape of the molecule is influenced by the rotational freedom around several single bonds. However, steric hindrance between the p-tolyl groups and the central methyl group will likely lead to a preferred conformation. The amide bonds are expected to be planar, and the orientation of the p-tolyl rings relative to the amide planes will be a key determinant of the molecule's three-dimensional structure. Studies on similar N,N'-diarylpropanediamides have shown that the two phenyl rings often adopt a non-coplanar arrangement to minimize steric clashes[1].

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide is the acylation of p-toluidine with 2-methylmalonyl chloride. This is a standard method for amide bond formation.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 2_methylmalonyl_chloride 2-Methylmalonyl Chloride target_molecule 2-methyl-N,N'-bis(4-methylphenyl)propanediamide 2_methylmalonyl_chloride->target_molecule + p_toluidine p-Toluidine (2 eq.) p_toluidine->target_molecule hcl HCl target_molecule->hcl +

Caption: Proposed synthesis of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

Step-by-Step Experimental Protocol:
  • Preparation of 2-Methylmalonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methylmalonic acid (1 equivalent). Add thionyl chloride (SOCl₂) (2.2 equivalents) dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride can be removed by distillation to yield crude 2-methylmalonyl chloride.

  • Amidation Reaction: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-toluidine (2.2 equivalents) and a tertiary amine base such as triethylamine (2.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Addition of Acid Chloride: Dissolve the freshly prepared 2-methylmalonyl chloride in anhydrous DCM and add it dropwise to the stirred solution of p-toluidine over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

In-Depth Molecular Characterization

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR Spectroscopy: This technique provides information about the different types of protons and their chemical environments.

    Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~ 9.0 - 9.5Singlet (broad)2HAmide N-H protons
    ~ 7.4 - 7.6Doublet4HAromatic protons ortho to the NH group
    ~ 7.1 - 7.3Doublet4HAromatic protons meta to the NH group
    ~ 3.5 - 3.8Quartet1HMethine proton (-CH-) at C2
    ~ 2.3 - 2.4Singlet6HMethyl protons (-CH₃) of the p-tolyl groups
    ~ 1.4 - 1.6Doublet3HMethyl protons (-CH₃) at C2
  • ¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.

    Predicted Chemical Shift (δ, ppm) Assignment
    ~ 168 - 172Carbonyl carbons (-C=O) of the amide groups
    ~ 135 - 140Quaternary aromatic carbons attached to the nitrogen
    ~ 130 - 135Quaternary aromatic carbons attached to the methyl group
    ~ 129 - 130Aromatic CH carbons meta to the NH group
    ~ 120 - 125Aromatic CH carbons ortho to the NH group
    ~ 45 - 50Methine carbon (-CH-) at C2
    ~ 20 - 22Methyl carbons (-CH₃) of the p-tolyl groups
    ~ 15 - 18Methyl carbon (-CH₃) at C2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹) Vibration Intensity
~ 3300 - 3400N-H stretch (amide)Strong
~ 3000 - 3100Aromatic C-H stretchMedium
~ 2850 - 3000Aliphatic C-H stretchMedium
~ 1640 - 1680C=O stretch (Amide I band)Strong
~ 1510 - 1560N-H bend (Amide II band)Strong
~ 1450 - 1600Aromatic C=C stretchMedium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): For C₁₈H₂₀N₂O₂, the expected m/z value for the molecular ion would be approximately 296.36 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Key Fragmentation Pathways: Fragmentation is likely to occur at the amide bonds, leading to the loss of p-tolylamino or p-tolyl isocyanate fragments.

X-ray Crystallography

For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the conformational arrangement of the molecule in the crystal lattice, including the intermolecular hydrogen bonding network.

Characterization Workflow

The following workflow outlines the logical sequence of experiments for the comprehensive characterization of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

G cluster_synthesis Synthesis & Purification cluster_primary_char Primary Characterization cluster_structural_elucidation Structural Elucidation cluster_advanced_char Advanced Structural Analysis Synthesis Synthesis of Crude Product Purification Recrystallization/Chromatography Synthesis->Purification TLC TLC Analysis for Purity Purification->TLC MeltingPoint Melting Point Determination TLC->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) MeltingPoint->NMR Purity Confirmed IR IR Spectroscopy NMR->IR MS Mass Spectrometry (HRMS) IR->MS Xray Single Crystal X-ray Diffraction MS->Xray Structure Confirmed

Caption: A logical workflow for the characterization of the target molecule.

Potential Applications and Future Directions

Given the structural features of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide, several areas of research could be explored:

  • Medicinal Chemistry: The compound could be screened for a variety of biological activities, particularly as an enzyme inhibitor or an anti-inflammatory agent. The chirality of the molecule may be important for its biological function.

  • Materials Science: The ability of the molecule to form hydrogen-bonded networks could be exploited in the design of supramolecular assemblies, gels, or liquid crystals.

  • Asymmetric Synthesis: The chiral backbone could be utilized as a scaffold or ligand in asymmetric catalysis.

Future work should focus on the successful synthesis and thorough experimental characterization of this compound to validate the predictions made in this guide. Furthermore, the synthesis of the individual enantiomers and a comparative study of their properties would be a valuable extension of this research.

References

  • Gowda, B. T., et al. (2010). N,N′-Bis(3-methylphenyl)propanediamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]

Sources

Foundational

The Pharmacological Versatility of Substituted Propanediamides: A Technical Guide to Biological Activity and Experimental Validation

Executive Summary Substituted propanediamides, frequently referred to in medicinal chemistry as malonamide derivatives, represent a highly privileged structural scaffold. Characterized by a three-carbon backbone flanked...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted propanediamides, frequently referred to in medicinal chemistry as malonamide derivatives, represent a highly privileged structural scaffold. Characterized by a three-carbon backbone flanked by two amide groups, these compounds possess an exceptional capacity to form complex, bidentate hydrogen-bonding networks. This structural flexibility allows them to act as potent chelators, allosteric modulators, and competitive enzyme inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structure-activity relationships (SAR) and practical, bench-level validation. This guide dissects the diverse biological activities of substituted propanediamides—ranging from anti-infective to oncological applications—and provides self-validating experimental protocols designed to ensure high-fidelity data generation in your laboratory.

Mechanistic Biological Activities & SAR Insights

The biological efficacy of substituted propanediamides is heavily dictated by the steric and electronic properties of their substituents. Recent drug discovery campaigns have highlighted four primary therapeutic domains:

Antimicrobial & Anti-Biofilm Efficacy

Methicillin-resistant Staphylococcus aureus (MRSA) presents a critical clinical challenge due to its robust biofilm formation. Asymmetric malonamide derivatives have emerged as potent antibacterial agents capable of penetrating and eradicating these biofilms[1].

  • SAR Insight: The incorporation of a phenyl ring bearing strong electron-withdrawing groups (such as trifluoromethyl −CF3​ or nitro −NO2​ ) is essential for maximizing biological activity[1]. These groups decrease the pKa of the adjacent amide proton, strengthening target-site hydrogen bonding while simultaneously increasing the lipophilicity required for bacterial membrane permeation. Conversely, substituting these with hydrophilic hydroxyl groups results in a near-total loss of antimicrobial activity[1].

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

N1-(substituted pyridine-2-yl)-N3-(quinoline-2-yl) malonamide derivatives function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • SAR Insight: These compounds bind to an allosteric hydrophobic pocket adjacent to the active site of the HIV-1 reverse transcriptase enzyme. The introduction of a highly electronegative fluoro group on the pyridine ring optimizes the steric fit and electrostatic interactions within this pocket, significantly increasing the reverse transcriptase inhibitory activity compared to bulkier substituents.

Targeted Cell Death & Oncology (RIPK1 & SARDs)

Substituted propanediamides have shown profound efficacy in regulating cell death pathways and hormone-dependent cancers.

  • Necroptosis Inhibition: Novel cyclic malonamide derivatives (e.g., thio-benzoxazepinones) act as highly selective inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1)[2]. By inhibiting RIPK1, these compounds prevent the downstream phosphorylation of MLKL, thereby halting necroptosis (inflammatory cell death) and offering therapeutic potential for neuroinflammatory diseases[2].

  • Prostate Cancer: Basic heteromonocyclic propanamide derivatives have been engineered as Selective Androgen Receptor Degraders (SARDs). By incorporating bicyclic B-ring systems, these molecules overcome enzalutamide resistance by actively degrading the androgen receptor rather than merely antagonizing it[3].

Dual Enzyme Inhibition (COX-2 & Urease)

Propanamide-sulfonamide conjugates leverage a multi-target approach to combat inflammation.

  • SAR Insight: Conjugating naproxen with sulfaguanidine via a propanediamide linkage yields a competitive inhibitor of both urease and cyclooxygenase-2 (COX-2)[4]. The guanidine moiety provides a dense array of hydrogen-bond donors that lock into the active site of urease, while the propanamide backbone ensures the spatial geometry required to simultaneously inhibit COX-2[4].

Quantitative Data & Structure-Activity Relationship Summary

To facilitate rapid comparison, the quantitative efficacies of various substituted propanediamides are summarized below.

Compound ClassTarget / Disease ApplicationKey Structural FeatureEfficacy (IC50 / MIC / EC50)
Asymmetric Malonamides MRSA & Biofilm EradicationElectron-withdrawing phenyl groups ( −CF3​ , −NO2​ )MIC: 1–4 µg/mL
Pyridine-Quinoline Malonamides HIV-1 (Reverse Transcriptase)Fluoro-substituted pyridine ringIC50: ~100 µM
Cyclic Malonamides Neuroinflammation (RIPK1)Thio-benzoxazepinone coreEC50: 2.8 nM
Propanamide-Sulfonamides Inflammation (COX-2 / Urease)Sulfaguanidine conjugationIC50: 5.06 µM (Urease)
Heteromonocyclic Propanamides Prostate Cancer (AR Degradation)Bicyclic B-ring systemLow nanomolar degradation
N,N'-Diarylalkanediamides Mycobacterium tuberculosisLipophilic aryl substituentsMIC: 4–16 µmol/L

(Data derived from peer-reviewed literature[3],[4],[1],,[2],[5])

Visualizing Mechanisms and Workflows

RIPK1_Pathway TNFR TNF Receptor Activation RIPK1 RIPK1 Kinase (Active) TNFR->RIPK1 Stimulates RIPK3 RIPK3 Recruitment RIPK1->RIPK3 Kinase Cascade Malonamide Cyclic Malonamide Malonamide->RIPK1 Inhibits Survival Cell Survival Malonamide->Survival Promotes MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis

RIPK1 inhibition by cyclic malonamides preventing necroptosis.

Workflow Synth Synthesis of Malonamides Char Spectroscopic Characterization Synth->Char Screen In Vitro Screening Char->Screen Tox Cytotoxicity Profiling Screen->Tox Lead Lead Optimization Tox->Lead

High-throughput screening workflow for malonamide derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly explained to aid in troubleshooting and assay optimization.

Protocol A: In Vitro Antimicrobial Broth Microdilution Assay (MRSA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of synthesized asymmetric malonamides.

  • Inoculum Preparation: Cultivate MRSA strains on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard.

    • Causality: Standardizing the bacterial suspension ensures a consistent baseline of 1.5×108 colony-forming units (CFUs)/mL. This prevents false-positive resistance readings caused by over-inoculation.

  • Compound Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the malonamide derivative in Mueller-Hinton broth (concentration range: 64 µg/mL to 0.125 µg/mL).

    • Causality: A geometric progression allows for precise MIC determination while conserving synthesized compound mass. Include a vehicle control (DMSO < 1%) to rule out solvent toxicity.

  • Incubation & Resazurin Addition: Inoculate wells with the standardized bacterial suspension. Incubate at 37°C for 18 hours. Add 10 µL of 0.01% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as a redox indicator. Its reduction from blue (non-fluorescent) to pink (highly fluorescent) by metabolically active cells provides a definitive, colorimetric endpoint. This eliminates optical density artifacts that frequently occur due to the precipitation of highly lipophilic malonamide compounds in aqueous media.

Protocol B: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This methodology utilizes a colorimetric ELISA-based approach to evaluate NNRTI activity of pyridine-quinoline malonamides.

  • Reagent Preparation: Reconstitute the poly(A)×oligo(dT)15 template/primer complex in a high-salt lysis buffer.

    • Causality: High ionic strength stabilizes the RNA/DNA hybrid structure, which is the exact conformational state required for optimal recognition and binding by the RT enzyme.

  • Compound Pre-Incubation: Add the recombinant HIV-1 RT enzyme to the microplate wells, followed by the malonamide derivative. Incubate for 15 minutes at room temperature before adding the nucleotide substrates (including BrdUTP).

    • Causality: Pre-incubating the enzyme with the compound allows for steady-state binding. Because malonamides act as allosteric NNRTIs, they require time to induce the conformational change in the enzyme that prevents subsequent nucleotide incorporation.

  • Colorimetric Detection: Wash the plate and add an anti-BrdU-POD (peroxidase) conjugated antibody. Add the TMB substrate and measure absorbance at 450 nm.

    • Causality: Utilizing an antibody to detect incorporated bromodeoxyuridine provides a highly sensitive method to quantify DNA synthesis inhibition without the regulatory and safety burdens associated with radioisotope ( 3H -dTTP) handling.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • N3-(quinoline-2-yl)
  • Source: researchgate.
  • Source: mdpi.

Sources

Exploratory

Spectroscopic Characterization of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide: A Predictive Technical Guide

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide. In the absence of published experimental data for this sp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected analytical data for this compound, thereby facilitating its synthesis, identification, and characterization in a laboratory setting. A plausible synthetic route and detailed experimental protocols for spectroscopic analysis are also presented.

Introduction

2-methyl-N,N'-bis(4-methylphenyl)propanediamide is a disubstituted malonamide derivative. The core structure consists of a propane-1,3-diamide backbone, with a methyl group at the 2-position and a 4-methylphenyl (p-tolyl) group attached to each amide nitrogen. The molecular formula is C₁₈H₂₀N₂O₂.

The amide functional group is a cornerstone of many biologically active molecules, including peptides and pharmaceuticals. The presence of aromatic rings and a chiral center (at the 2-position of the propanediamide backbone) makes this compound an interesting candidate for further investigation in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity and purity of newly synthesized compounds.

Caption: Molecular structure of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

Proposed Synthesis

A reliable method for the synthesis of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide is the coupling of 2-methylmalonic acid with two equivalents of p-toluidine using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[1][2]

cluster_reagents Reagents cluster_process Process reagent1 2-Methylmalonic Acid step1 Dissolve reagents in solvent at 0°C reagent1->step1 reagent2 p-Toluidine (2 eq.) reagent2->step1 reagent3 DCC (2.2 eq.) reagent3->step1 reagent4 Anhydrous Solvent (e.g., DCM) reagent4->step1 step2 Stir at 0°C to room temperature step1->step2 step3 DCU byproduct precipitates step2->step3 step4 Filter to remove DCU step3->step4 step5 Aqueous work-up step4->step5 step6 Dry and concentrate organic phase step5->step6 step7 Purify by column chromatography step6->step7 product 2-methyl-N,N'-bis(4-methylphenyl)propanediamide step7->product

Caption: Proposed synthesis workflow for 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask, add 2-methylmalonic acid (1.0 equivalent) and p-toluidine (2.1 equivalents). Dissolve the solids in anhydrous dichloromethane (DCM) and cool the mixture to 0°C in an ice bath with stirring.[1]

  • DCC Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of the title compound are discussed below.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] DMSO-d₆ is often preferred for amides as it can better solubilize the compound and the amide N-H protons are less prone to exchange.[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • Amide N-H: A singlet is expected in the region of δ 8.0-9.5 ppm. The exact chemical shift will be dependent on the solvent and concentration.[4]

  • Aromatic Protons: Two doublets are predicted for the p-substituted phenyl rings, likely in the range of δ 7.0-7.5 ppm. Each doublet would integrate to 4 protons.

  • Methine Proton (CH): A quartet is expected for the proton at the 2-position of the propanediamide backbone due to coupling with the adjacent methyl group. This signal is predicted to be in the range of δ 3.0-3.5 ppm.

  • Aromatic Methyl Protons (CH₃): A singlet integrating to 6 protons is expected for the two equivalent methyl groups on the p-tolyl rings, likely around δ 2.3 ppm.

  • Aliphatic Methyl Proton (CH₃): A doublet is predicted for the methyl group at the 2-position, coupling with the methine proton. This signal is expected around δ 1.2-1.5 ppm.

  • Carbonyl Carbons (C=O): A signal is expected in the range of δ 165-175 ppm.[5]

  • Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the nitrogen will be downfield, while the other three will appear in the typical aromatic region of δ 120-140 ppm.

  • Methine Carbon (CH): A signal is predicted in the range of δ 40-50 ppm.

  • Aromatic Methyl Carbons (CH₃): A signal around δ 20-25 ppm is expected.

  • Aliphatic Methyl Carbon (CH₃): A signal is expected in the range of δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[6][7]

  • Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • N-H Stretch: A sharp to moderately broad absorption is expected in the region of 3300-3500 cm⁻¹.[9][10]

  • Aromatic C-H Stretch: Absorptions are expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions are expected just below 3000 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption is predicted in the range of 1640-1680 cm⁻¹.[11]

  • N-H Bend (Amide II): A medium to strong absorption is expected around 1530-1570 cm⁻¹.[9]

  • Aromatic C=C Stretch: Medium intensity absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption is expected in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule.[12]

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe can be used to introduce the sample into the mass spectrometer.

  • Typical EI Parameters: Electron energy of 70 eV.[12]

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₈H₂₀N₂O₂ ≈ 296.36 g/mol ).

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for amides.[13]

    • McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur.[13][14]

    • Cleavage of the Amide Bond: Scission of the C-N bond can lead to the formation of a p-tolyl isocyanate fragment or a p-toluidine radical cation.

    • Loss of a Tolyl Group: Fragmentation leading to the loss of a tolyl group is also possible.

M [C18H20N2O2]+• m/z = 296 F1 [C10H12NO]+• m/z = 162 M->F1 - C8H8NO F2 [C8H8N]+• m/z = 118 F1->F2 - CO F3 [C7H7]+• m/z = 91 F2->F3 - HCN

Caption: A plausible fragmentation pathway for 2-methyl-N,N'-bis(4-methylphenyl)propanediamide under EI-MS.

Summary of Predicted Data

Spectroscopic TechniquePredicted Data
¹H NMR N-H: ~8.0-9.5 ppm (s, 2H)Aromatic C-H: ~7.0-7.5 ppm (2d, 8H)Methine C-H: ~3.0-3.5 ppm (q, 1H)Aromatic CH₃: ~2.3 ppm (s, 6H)Aliphatic CH₃: ~1.2-1.5 ppm (d, 3H)
¹³C NMR C=O: ~165-175 ppmAromatic C: ~120-140 ppmMethine C: ~40-50 ppmAromatic CH₃: ~20-25 ppmAliphatic CH₃: ~15-20 ppm
IR N-H stretch: ~3300-3500 cm⁻¹Aromatic C-H stretch: >3000 cm⁻¹Aliphatic C-H stretch: <3000 cm⁻¹C=O stretch (Amide I): ~1640-1680 cm⁻¹N-H bend (Amide II): ~1530-1570 cm⁻¹Aromatic C=C stretch: ~1450-1600 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺): m/z ≈ 296Key Fragments: m/z values corresponding to the loss of tolyl, isocyanate, and other characteristic fragments.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the spectroscopic data for 2-methyl-N,N'-bis(4-methylphenyl)propanediamide. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are based on the established chemical principles and spectroscopic behavior of analogous structures. The included synthetic and analytical protocols offer a practical framework for the preparation and characterization of this compound. This guide serves as a valuable resource for researchers, enabling them to anticipate the spectral features of this molecule and to confirm its identity upon successful synthesis.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]

  • RSC Advances. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. [Link]

  • ResearchGate. (n.d.). Solvation of Amides in DMSO and CDCl₃; an Attempt at Quantitative DFT-Based Interpretation of ¹H and ¹³C NMR Chemical Shifts. [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC [Video]. [Link]

  • Taylor & Francis Online. (2006, August 22). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics. [Link]

  • DOI. (n.d.). Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of H and C NMR Chemical Shifts. [Link]

  • PMC. (2023, July 21). NanoLC-EI-MS: Perspectives in Biochemical Analysis. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

  • PMC. (n.d.). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Spectroscopy Online. (2020, October 2). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. [Link]

  • Repositorio Académico - Universidad de Chile. (n.d.). Solvent Effects on the Amidic Bond. [Link]

  • LCGC International. (2019, October 1). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. [Link]

  • Scribd. (n.d.). IR Absorption Characteristics Table. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • SpectraBase. (n.d.). Propanediamide, 2-[[4-(diethylamino)-2-methylphenyl]imino]-N1,N3-diphenyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • NMR-DB. (n.d.). Simulate and predict NMR spectra. [Link]

  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • YouTube. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. [Link]

  • ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SlideShare. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • CNKI. (n.d.). The Synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. [Link]

  • PMC. (n.d.). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. [Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 2-Methyl-N,N'-bis(4-methylphenyl)propanediamide in Organic Solvents

Executive Summary Understanding the solubility profile of complex organic intermediates is a critical prerequisite for crystallization design, formulation, and reaction engineering. 2-Methyl-N,N'-bis(4-methylphenyl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex organic intermediates is a critical prerequisite for crystallization design, formulation, and reaction engineering. 2-Methyl-N,N'-bis(4-methylphenyl)propanediamide (also referred to as N,N'-di-p-tolyl-2-methylmalonamide) is a sterically hindered diaryl malonamide. Compounds in this structural class serve as highly effective ligands in coordination chemistry and as robust stabilizers in polymer matrices [1, 2].

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic solubility of this compound across various organic solvents. By synthesizing structural analysis, Hansen Solubility Parameters (HSP), and a self-validating experimental protocol, this guide equips researchers with the methodologies required to generate high-fidelity solubility data.

Structural Analysis & Solvation Mechanics

The dissolution of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide in organic solvents is governed by the disruption of its crystal lattice and the subsequent formation of solute-solvent interactions. The molecule features three distinct structural domains that dictate its solvation thermodynamics:

  • The 2-Methylmalonamide Core: The central propanediamide backbone contains two strong hydrogen-bond donors (amide -NH) and two hydrogen-bond acceptors (carbonyl C=O). The addition of the methyl group at the C2 position introduces significant steric hindrance. This prevents the malonamide core from adopting a perfectly planar conformation, thereby altering the crystal packing energy compared to unmethylated analogs like p-malonotoluidide [1].

  • The N,N'-Di-p-tolyl Substituents: The two 4-methylphenyl groups impart substantial lipophilicity and facilitate π−π stacking in the solid state.

  • Solvent Interplay: To achieve high solubility, an organic solvent must possess sufficient polarity to disrupt the intermolecular amide-amide hydrogen bonds, while maintaining enough dispersion capability to solvate the hydrophobic p-tolyl rings.

Theoretical Prediction via Hansen Solubility Parameters (HSP)

Before conducting empirical measurements, HSP theory is utilized to predict solvent compatibility. The solubility of the solute is maximized when the solvent's dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters closely match those of the compound.

Table 1: Predicted Solvation Behavior in Common Organic Solvents

Solvent CategoryRepresentative Solvent δd​ (MPa 0.5 ) δp​ (MPa 0.5 ) δh​ (MPa 0.5 )Predicted SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)18.416.410.2High Strong H-bond acceptance disrupts the amide lattice without donating protons.
Polar Protic Ethanol18.18.819.4Moderate Dual H-bond donor/acceptor capabilities, but high δh​ may cause solvent self-association.
Aromatic Toluene18.01.42.0Low Excellent π−π solvation for p-tolyl groups, but fails to disrupt the polar amide core.
Non-Polar n-Hexane14.90.00.0Very Low Insufficient polarity and H-bonding capacity to overcome crystal lattice energy.

The Self-Validating Experimental Protocol

To generate reliable thermodynamic solubility data, kinetic dissolution factors must be entirely decoupled from the final measurement. The following Isothermal Shake-Flask Method is engineered as a self-validating system, ensuring that the measured concentration represents the true thermodynamic equilibrium of the original polymorph.

Workflow Start Solid Compound (Excess API) Equilibration Isothermal Shaking (72h, Controlled Temp) Start->Equilibration Solvent Organic Solvent (Selection via HSP) Solvent->Equilibration Separation Phase Separation (Centrifugation & Filtration) Equilibration->Separation Equilibrium Reached Analysis Quantification (HPLC-UV / Gravimetric) Separation->Analysis Supernatant Validation Solid-State Characterization (PXRD/DSC of Residue) Separation->Validation Solid Pellet

Caption: Isothermal shake-flask workflow with integrated solid-state validation.

Step-by-Step Methodology

Step 1: System Saturation

  • Action: Add an excess amount of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide to 5.0 mL of the selected organic solvent in a 10 mL hermetically sealed glass vial.

  • Causality: The presence of excess solid is a fundamental thermodynamic requirement. It ensures that the chemical potential of the solute in the solid phase equals the chemical potential in the solution phase, satisfying the Gibbs phase rule for a saturated system.

Step 2: Thermal Equilibration

  • Action: Submerge the vials in a thermostatic water bath shaker (e.g., 298.15 K ± 0.05 K). Agitate at 150 RPM for 72 hours .

  • Causality: Sterically hindered diaryl amides exhibit robust intermolecular hydrogen-bonded networks, leading to slow dissolution kinetics. A 72-hour equilibration window prevents the underestimation of solubility that frequently occurs in shorter (24-hour) protocols.

Step 3: Phase Separation

  • Action: Remove the vials and allow them to stand undisturbed for 24 hours at the exact test temperature. Centrifuge an aliquot at 10,000 RPM for 15 minutes using a temperature-controlled centrifuge.

  • Causality: Standing and high-speed centrifugation force the sedimentation of colloidal suspensions and micro-particulates. Failure to do so results in false-positive concentration spikes during UV/HPLC detection due to light scattering or particulate dissolution in the mobile phase.

Step 4: Quantification

  • Action: Filter the supernatant through a 0.22 µm PTFE syringe filter that has been pre-saturated with the solution. Dilute the filtrate appropriately and analyze via HPLC-UV at the compound's λmax​ .

  • Causality: Pre-saturating the filter prevents the active pharmaceutical ingredient (API) from adsorbing onto the membrane matrix, ensuring the filtrate's concentration accurately reflects the bulk saturated solution.

Step 5: Solid-State Validation (Critical Quality Attribute)

  • Action: Recover the residual solid pellet from the centrifuge tube, dry it under a gentle nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD).

  • Causality: This step validates the entire system. It confirms that the solid phase has not undergone a polymorphic transition or formed a pseudo-polymorph (e.g., a solvate or hydrate) during the 72-hour equilibration. If the PXRD pattern changes, the measured solubility corresponds to the new phase, invalidating the data for the original polymorph.

Thermodynamic Modeling of Solubility Data

Once empirical mole fraction solubility ( x ) is obtained across a temperature gradient (e.g., 273.15 K to 323.15 K), the data must be mathematically correlated to extract thermodynamic parameters ( ΔHsol​ , ΔSsol​ ). Standard practices for sterically hindered arylamines and amides [3] utilize the Van 't Hoff and modified Apelblat equations.

Logic Data Experimental Solubility Data (Mole Fraction, x) VantHoff Van 't Hoff Equation ln(x) vs 1/T Data->VantHoff Apelblat Modified Apelblat Model ln(x) = A + B/T + C*ln(T) Data->Apelblat Thermo Thermodynamic Parameters (ΔH_sol, ΔS_sol, ΔG_sol) VantHoff->Thermo Linear Fit Validation Model Correlation (R² > 0.99) Apelblat->Validation Non-linear Fit Validation->Thermo

Caption: Thermodynamic modeling of solubility data using Van 't Hoff and Apelblat equations.

The Modified Apelblat Equation

The modified Apelblat model accounts for the temperature dependency of the enthalpy of solution, providing a superior fit for complex organic molecules in non-ideal solutions:

lnx=A+TB​+Cln(T)

Where:

  • x is the mole fraction solubility.

  • T is the absolute temperature (K).

  • A,B, and C are empirical model parameters derived from non-linear regression.

By applying this model, researchers can accurately interpolate solubility at any given temperature within the studied range, facilitating precise anti-solvent or cooling crystallization design for 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

References

  • Title: p-Malonotoluidide | C17H18N2O2 | CID 95277 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Effect of new poly 2-acryloyl-N,N'-bis (4-nitrophenyl) propandiamide and poly 2-acryloyl-N,N'-bis (4-methylphenyl) propandiamide and their synergistic action on the stability of nitrocellulose Source: Journal of Hazardous Materials (via PubMed) URL: [Link]

  • Title: Solubility Correlations for Tritolylamine in Twelve Organic Solvents Source: Industrial & Engineering Chemistry Research (via NIST / ACS Publications) URL: [Link]

Exploratory

thermal stability analysis of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide

An In-Depth Technical Guide to the Thermal Stability Analysis of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide Abstract This technical guide provides a comprehensive framework for the rigorous . In the absence of exten...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability Analysis of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide

Abstract

This technical guide provides a comprehensive framework for the rigorous . In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and process safety professionals. It outlines a multi-tiered analytical approach, beginning with fundamental screening techniques and progressing to advanced adiabatic calorimetry for hazard assessment. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. By integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), this guide provides the necessary tools to determine critical safety parameters, elucidate decomposition kinetics, and ensure safe handling, storage, and processing of this and structurally related compounds.

Introduction: The Imperative for Thermal Stability Profiling

2-methyl-N,N'-bis(4-methylphenyl)propanediamide is a substituted malonamide, a class of compounds with applications ranging from synthesis intermediates to potential active pharmaceutical ingredients (APIs). As with any chemical entity intended for further use, a thorough understanding of its behavior under thermal stress is not merely academic—it is a cornerstone of process safety, regulatory compliance, and product quality. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and in worst-case scenarios, energetic runaway reactions.[1]

This guide provides a systematic, field-proven methodology to fully characterize the thermal stability of this molecule. We will proceed from foundational characterization to a detailed kinetic and hazard analysis, providing not just the "how" but the critical "why" behind each step.

Foundational Characterization

Prior to any thermal analysis, the synthesis and purification of the target compound must be confirmed to ensure the data reflects the molecule of interest and not impurities.

Proposed Synthesis

Based on established methods for analogous structures, a probable synthesis involves the condensation of a malonic acid derivative with 2 equivalents of 4-methylaniline (p-toluidine).[2]

cluster_start cluster_end A 2-Methylmalonic Acid Derivative C Condensation Reaction (e.g., via acid chloride or with coupling agent) A->C Reactant 1 B 4-Methylaniline (p-Toluidine) B->C Reactant 2 (2 equiv.) D 2-methyl-N,N'-bis(4-methylphenyl) propanediamide C->D Yields

Caption: Proposed synthesis workflow for the target compound.

Following synthesis, purification via recrystallization and characterization by ¹H NMR, ¹³C NMR, FTIR, and elemental analysis are mandatory to establish a baseline purity of >99%.

Tier 1: Initial Screening with TGA and DSC

The first tier of analysis provides a macroscopic view of the compound's thermal behavior, identifying the onset of decomposition and key phase transitions. The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It directly answers the question: "At what temperature does my compound begin to decompose?"[4]

  • Instrument Calibration: Calibrate the TGA for mass and temperature using certified reference materials as per the manufacturer's protocol.

  • Sample Preparation: Accurately weigh 5–10 mg of the finely ground compound into a clean, tared TGA pan (platinum or alumina is recommended).[4]

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 20–50 mL/min.

    • Rationale: An inert atmosphere is crucial to prevent oxidative degradation, thereby isolating the purely thermal decomposition pathway.[4]

  • Heating Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Rationale: A 10 °C/min heating rate is a standard for screening and provides a good balance between resolution and experimental time.[4]

  • Data Analysis: Record the mass loss versus temperature. Key parameters to report are the onset temperature (T_onset) and the temperature of 5% and 10% mass loss (T_d5, T_d10).[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies phase transitions (melting, glass transition) and whether decomposition is endothermic (heat-absorbing) or exothermic (heat-releasing).[1] An exothermic decomposition is a significant indicator of a potential thermal hazard.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2–5 mg of the compound into a hermetically sealed aluminum pan. Use a matched, empty sealed pan as the reference.

    • Rationale: Hermetic sealing contains any volatiles released during heating, ensuring accurate measurement of the heat flow and preventing contamination of the instrument.

  • Heating Program:

    • Equilibrate at 25 °C.

    • Ramp temperature at 10 °C/min to a temperature just beyond the decomposition onset identified by TGA.

    • Scientist's Note: A heat-cool-heat cycle can be employed initially to remove any prior thermal history and obtain a clear glass transition temperature (Tg), if applicable.[6]

  • Data Analysis: Analyze the resulting thermogram to identify the melting point (T_m) as the peak of the endothermic transition and the decomposition exotherm, noting its onset temperature and enthalpy (ΔH_d).[4]

ParameterDescriptionTypical Value Source
T_onset (TGA) Temperature at which significant mass loss begins.TGA Curve
T_d5 / T_d10 Temperature at 5% / 10% mass loss.[7]TGA Curve
T_m (DSC) Melting point, peak of the endotherm.DSC Thermogram
ΔH_fus (DSC) Enthalpy of fusion.DSC Thermogram
T_onset (DSC) Onset temperature of the decomposition exotherm.DSC Thermogram
ΔH_d (DSC) Enthalpy of decomposition.DSC Thermogram
Table 1: Key parameters derived from initial TGA and DSC screening.

Tier 2: In-Depth Hazard Assessment with Accelerating Rate Calorimetry (ARC)

If DSC reveals a significant decomposition exotherm, a more detailed hazard assessment is mandatory. The Accelerating Rate Calorimeter (ARC) is the industry gold standard for simulating a worst-case thermal runaway scenario under adiabatic conditions (zero heat loss).[8][9] It provides critical data for defining safe operating limits and designing emergency relief systems.[10]

A Sample of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide B Tier 1: Screening A->B C TGA Analysis (Mass Loss vs. Temp) B->C D DSC Analysis (Heat Flow vs. Temp) B->D H Comprehensive Thermal Stability Profile C->H E Exothermic Decomposition? D->E F Tier 2: Hazard Assessment E->F Yes E->H No (Low Risk) G ARC Analysis (Adiabatic Runaway) F->G G->H A Raw Data from TGA, DSC, ARC B Multi-Heating Rate TGA Data A->B E Adiabatic Data (Temp & Pressure vs. Time) A->E C Kinetic Analysis (KAS/FWO Methods) B->C D Activation Energy (Ea) Pre-exponential Factor (A) C->D H Process Safety Report: Safe Operating Limits, Storage Conditions, Emergency Relief Design D->H F Hazard Analysis E->F G TMR_ad, ΔT_ad, SADT F->G G->H

Sources

Foundational

crystal structure analysis of N,N'-bis(aryl)propanediamides

An In-depth Technical Guide to the Crystal Structure Analysis of N,N'-bis(aryl)propanediamides Foreword: From Molecular Design to Crystalline Reality N,N'-bis(aryl)propanediamides represent a versatile class of organic c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of N,N'-bis(aryl)propanediamides

Foreword: From Molecular Design to Crystalline Reality

N,N'-bis(aryl)propanediamides represent a versatile class of organic compounds with significant relevance in medicinal chemistry and materials science. Their structural backbone, featuring two aryl rings linked by a flexible propanediamide chain, allows for a high degree of conformational freedom. This flexibility is a double-edged sword: it is crucial for their biological activity, enabling them to adapt to the binding sites of target proteins, but it also presents considerable challenges for crystallization and solid-state characterization.[1][2] Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is paramount for rational drug design, polymorphism screening, and the development of new materials with tailored properties.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the single-crystal X-ray diffraction (SCXRD) workflow as applied to N,N'-bis(aryl)propanediamides. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, emphasizing the principles of scientific integrity and self-validation that underpin a successful and reliable structure determination.

Part 1: The Crucial First Step - Achieving Single Crystals

The journey of crystal structure analysis begins with its most critical and often unpredictable stage: crystallization. For conformationally flexible molecules like N,N'-bis(aryl)propanediamides, the presence of multiple low-energy conformers in solution can hinder the ordered molecular packing required for nucleation and crystal growth.[5] The goal is to identify conditions that favor a single, stable conformation, allowing the molecules to self-assemble into a well-ordered lattice.

Causality in Experimental Design: Choosing the Right Path

The selection of a crystallization technique is not arbitrary; it is a hypothesis-driven process based on the physicochemical properties of the compound. The solvent system is arguably the most critical variable, as it directly influences solubility and molecular interactions.[6]

Common Crystallization Methodologies:

TechniquePrincipleRationale for N,N'-bis(aryl)propanediamides
Slow Solvent Evaporation The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.[7]A straightforward and widely used method. The choice of a solvent or a binary solvent mixture that dissolves the compound moderately is key. Solvents that can engage in hydrogen bonding (e.g., ethanol, methanol) may compete with the amide groups, while less interactive solvents (e.g., dichloromethane, ethyl acetate) might better promote the desired intermolecular N-H···O hydrogen bonds.
Vapor Diffusion A concentrated solution of the compound in a low-vapor-pressure solvent is placed in a sealed container with a larger reservoir of a high-vapor-pressure "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing solubility and inducing crystallization.[7]This technique offers finer control over the rate of supersaturation compared to slow evaporation, which can be beneficial for flexible molecules that are prone to oiling out or forming amorphous precipitates.
Cooling Crystallization A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[8]Effective for compounds with a steep solubility curve. The cooling rate must be carefully controlled to prevent the formation of multiple small crystals or amorphous material.
Protocol: A Self-Validating Approach to Crystal Growth

A trustworthy crystallization protocol involves systematic screening and meticulous documentation.

  • Purity Assessment: Begin with the highest purity material possible. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solubility Screening: Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to identify suitable candidates for the chosen crystallization method.

  • Small-Scale Screening: Set up multiple small-scale crystallization trials (e.g., in 1-dram vials) covering a matrix of conditions (different solvents, solvent mixtures, and temperatures).

  • Observation and Iteration: Monitor the trials regularly under a microscope. Document the outcomes (clear solution, precipitate, oil, crystals) and use the results to design the next set of experiments, refining the conditions to favor crystal growth.

  • Harvesting: Once suitable crystals are obtained, carefully harvest them from the mother liquor and mount them for X-ray analysis.

Part 2: The Experimental Workflow - From Crystal to Data

Once a single crystal of suitable size and quality is obtained, the process of data collection and structure determination can begin. This workflow relies on a suite of sophisticated hardware and specialized software.

graph ExperimentalWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Fig 1. The comprehensive workflow for single-crystal structure analysis.
Data Collection and Reduction

The selected crystal is mounted on a goniometer head and placed in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, resulting in a higher quality diffraction pattern. The diffractometer rotates the crystal through a series of orientations while exposing it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector. Software suites, such as Bruker's APEX, are used to control the data collection process and then to integrate the raw diffraction images to produce a file containing a list of reflection indices (h,k,l) and their corresponding intensities.[9][10]

Structure Solution, Refinement, and Validation: A Trustworthy Triad

This is the computational core of the process, where the diffraction data is translated into a 3D atomic model.

Key Software in Structure Determination:

SoftwarePurposeWebsite
SHELX (SHELXT/SHELXL) The industry standard for solving (SHELXT) and refining (SHELXL) small-molecule crystal structures.[9][11]
OLEX2 A user-friendly graphical interface that integrates the SHELX programs, simplifying the process of structure solution, refinement, and visualization.[9][11]
PLATON A powerful tool for the validation and analysis of crystal structures. It is essential for checking the quality and correctness of the final model.[9][12]
Mercury (CSD) A comprehensive tool for 3D structure visualization, exploration of crystal packing, and analysis of intermolecular interactions.[12][13]

The Protocol:

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, typically with a program like SHELXT.[11] This provides a preliminary, incomplete model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with SHELXL within the OLEX2 interface.[9][11] In this iterative process, the positions, and anisotropic displacement parameters (which model atomic vibrations) of the atoms are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in geometrically calculated positions.[14][15]

  • Structure Validation (The Self-Validating System): Before finalizing the structure, it is imperative to perform a thorough validation. This is where the process becomes self-validating. The refined structure, in the standard Crystallographic Information File (CIF) format, is analyzed using the checkCIF service, which is powered by the PLATON software.[16] This service generates a report with a list of "ALERTS" that flag potential issues.[17][18]

    • What does validation check for? PLATON performs hundreds of checks, identifying common errors such as incorrect space group assignments, missed symmetry, incorrect atom type assignments, unusual bond lengths or angles, and questionable hydrogen bond geometries.[19]

    • Why is this trustworthy? By systematically addressing every ALERT, the crystallographer is forced to re-examine and justify their model. For example, a "Level A ALERT" for a very short intermolecular contact might indicate a misplaced hydrogen atom or an incorrect assignment of an N-H···O hydrogen bond. This rigorous, automated checking ensures that the final structure is chemically sensible and consistent with established crystallographic principles, minimizing the risk of publishing erroneous data.[16][18]

Part 3: The Analysis - Deciphering the Structural Story

With a validated crystal structure in hand, the final step is to analyze the wealth of information it contains. This analysis provides insights into the molecule's conformation, its interactions with its neighbors, and the resulting supramolecular architecture.

Molecular Conformation

The flexibility of the propanediamide linker and the rotation of the aryl rings mean that the molecule can adopt numerous conformations. The crystal structure provides a precise snapshot of the lowest energy conformation under the specific crystallization conditions.

  • Key Parameters: Analysis focuses on key torsion angles that define the molecular shape. For instance, the dihedral angles between the aryl rings and the adjacent amide planes are critical. In N,N′-bis(3-methylphenyl)propanediamide, each amide group is nearly coplanar with its adjacent phenyl ring, with a dihedral angle of 9.2(2)°.[14]

  • Symmetry: The molecule itself may possess symmetry. In the same structure, the two halves of the molecule are related by a crystallographic twofold rotation axis, indicating a symmetric conformation.[14]

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is derived from a network of non-covalent interactions that hold the individual molecules together. Identifying and analyzing these interactions is key to understanding the solid-state properties of the material.

graph IntermolecularInteractions { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; edge [fontname="Helvetica", color="#34A853", penwidth=1.5];

}

Fig 2. Common intermolecular interactions in propanediamide crystals.
  • Hydrogen Bonding: The amide N-H groups are excellent hydrogen bond donors, and the carbonyl C=O groups are excellent acceptors. The intermolecular N-H···O hydrogen bond is a primary and highly directional interaction that often dictates the crystal packing, frequently linking molecules into chains or sheets.[14][15]

  • Other Interactions: Weaker interactions also play a crucial role. These include intramolecular C-H···O bonds that stabilize the molecular conformation, and intermolecular C-H···π interactions and π-π stacking between aryl rings that contribute to the overall packing efficiency.[14][15] For example, in N,N′-bis(2-chlorophenyl)propanediamide, molecules are linked into chains by N-H···O bonds, and these chains are further stabilized by C-H···π interactions.[15]

Contextualization with the Cambridge Structural Database (CSD)

No crystal structure exists in a vacuum. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures, containing over a million entries.[20][21]

  • Why use the CSD? By searching the CSD for related N,N'-bis(aryl)propanediamides, researchers can:

    • Compare the observed conformation with those of similar molecules.

    • Identify common hydrogen bonding motifs or packing patterns.

    • Determine if the determined structure is a new polymorph of a known compound.[22]

  • Trustworthiness: The CSD is a curated database, with each entry undergoing checks by expert editors, ensuring a high level of data quality and reliability.[13][20]

Example Crystallographic Data Summary:

ParameterN,N′-bis(3-methylphenyl)propanediamide[14]N,N′-bis(2-chlorophenyl)propanediamide[15]
FormulaC17H18N2O2C15H12Cl2N2O2
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cP21/c
Dihedral Angle (Aryl-Amide)9.2 (2)°-
Dihedral Angle (Aryl-Aryl)70.40 (3)°58.0 (1)°
Primary Intermolecular InteractionN–H···O hydrogen bonds forming chainsN–H···O hydrogen bonds forming chains
Secondary Interactionsπ–π stacking [centroid–centroid = 3.7952 (8) Å]C–H···π interactions

Conclusion: The Power of a Validated Structure

The is a rigorous process that transforms a microscopic crystal into a wealth of precise chemical information. By following a workflow grounded in careful experimentation and validated by robust computational tools like PLATON, researchers can achieve a high degree of confidence in their results. The resulting 3D model is not merely a picture; it is a quantitative map of molecular conformation and intermolecular forces. For drug developers and materials scientists, this information is invaluable, providing the empirical foundation needed to understand structure-property relationships, guide the design of next-generation molecules, and control the solid-state properties of advanced materials.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]

  • ResearchGate. (n.d.). An overview of PLATON/PLUTON crystal structure validation. Request PDF. Available at: [Link]

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. OpenScholar. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Single-crystal structure validation with the program PLATON. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Single-crystal structure validation with the program PLATON. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Gowda, B. T., et al. (2011). N,N′-Bis(3-methylphenyl)propanediamide. Acta Crystallographica Section E: Structure Reports Online, 67(3), o668. Available at: [Link]

  • Gowda, B. T., et al. (2011). N,N′-Bis(2-chlorophenyl)propanediamide. Acta Crystallographica Section E: Structure Reports Online, 67(3), o667. Available at: [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Available at: [Link]

  • Ye, L., et al. (2011). Two polymorphs of N,N′-diphenyl-2-[1-(propylamino)ethylidene]propanediamide. Acta Crystallographica Section C: Crystal Structure Communications, 67(7), o261-o265. Available at: [Link]

  • CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Available at: [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Available at: [Link]

  • UNC Department of Chemistry. (n.d.). Crystallography Software. X-ray Core Laboratory. Available at: [Link]

  • The University of Manchester. (2012). The Crystallisation of Conformationally Flexible Molecules. Research Explorer. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • SciSpace. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Sharmila, P., et al. (2016). Crystal Structure Analysis of N,N′-bis(3-chloro-2-methylsalicylidene)-1,4-butanediamine. Research & Reviews in Chemistry & Natural Science, 9(4), 255-260. Available at: [Link]

  • San Diego State University. (n.d.). Conformational Analysis. Available at: [Link]

  • Ahatova, A., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of the complex compound bis(o-phenylenediamine-N,N')-bis(2,4-dihydroxybenzoato-O)-cadmium(II). Indian Journal of Chemistry. Available at: [Link]

  • Gowda, B. T., et al. (2016). Crystal structure and Hirshfeld surface analysis of N,N′-bis(2-nitrophenyl)glutaramide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1646-1651. Available at: [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • ResearchGate. (2017). Synthesis and conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine. Available at: [Link]

  • Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Becker Medical Library. Available at: [Link]

  • Research Explorer. (2022). Is conformational flexibility a problem for crystallisation?. Available at: [Link]

  • OSTI.GOV. (2024). CCDC 2391276: Experimental Crystal Structure Determination (Dataset). Available at: [Link]

  • ResearchGate. (n.d.). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Request PDF. Available at: [Link]

  • Ferguson, G., & Low, J. N. (2002). Hydrogen bonding in 2-(hydroxymethyl)-1,3-propanediol and N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 8), o499-o502. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of H 4 L (N-N'-Bis(o-hydroxybenzoyl) propylenediamine. Available at: [Link]

  • IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of N, N'-bis-(2-nitro-phen-yl)glutaramide. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Journal of Chemical Crystallography, 48(1), 1-7. Available at: [Link]

  • Semantic Scholar. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Available at: [Link]

  • O'Donovan, D. H., et al. (2013). A structural study of N,N′-bis-aryl-N′′-acylguanidines. New Journal of Chemistry, 37(8), 2408-2418. Available at: [Link]

  • Itoh, T., et al. (2015). Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. The Journal of Organic Chemistry, 80(11), 5966-5975. Available at: [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available at: [Link]

  • Isaacs, E. D. (2014). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Opinion in Structural Biology, 28, 100-108. Available at: [Link]

  • MDPI. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available at: [Link]

  • Martin, A. D., et al. (2021). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 29. Available at: [Link]

  • Ichikawa, A., & Ono, H. (2017). Substituent Effects on the Crystal Structures of Salts Prepared from (R)-2-Methoxy-2-(1-naphthyl)propanoic Acid and (R)-1-Arylethylamines. Crystals, 7(9), 266. Available at: [Link]

  • Open Access Journals. (n.d.). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Available at: [Link]

  • Elsevier. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. Available at: [Link]

  • RSC Publishing. (n.d.). The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. CrystEngComm. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Orthogonal Analytical Techniques for the Purity Assessment of Propanediamide Derivatives

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Introduction & Scientific Context Propanediamide derivatives (commonly known as malonamides) are versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Scientific Context

Propanediamide derivatives (commonly known as malonamides) are versatile aliphatic diamides utilized extensively as active pharmaceutical ingredients (APIs), synthetic intermediates, and highly selective metal chelating agents (e.g., DMDOHEMA in nuclear reprocessing)[1]. Because these derivatives possess dual amide functionalities, they exhibit complex hydrogen-bonding networks, potential tautomerization, and varying degrees of polarity.

To ensure the safety and efficacy of propanediamide-derived APIs, a singular analytical method is insufficient. Regulatory bodies now demand a comprehensive, orthogonal approach to purity assessment. This application note details a self-validating, multi-technique workflow compliant with the updated framework[2][3]. By combining High-Performance Liquid Chromatography (HPLC-UV/MS), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC-FID), scientists can establish an absolute mass balance for these complex derivatives.

Orthogonal Purity Assessment Workflow

The following diagram illustrates the logical integration of orthogonal techniques to achieve a comprehensive purity profile, ensuring that no impurity (chromatographically silent, volatile, or inorganic) escapes detection.

PurityWorkflow Start Propanediamide Derivative (Sample Input) HPLC HPLC-UV/MS (Relative Purity & Impurities) Start->HPLC qNMR 1H qNMR (Absolute Mass Fraction) Start->qNMR GC GC-FID / KF Titration (Volatiles & Water) Start->GC SST1 System Suitability & Resolution Check HPLC->SST1 SST2 Internal Calibrant & T1 Relaxation Check qNMR->SST2 Integration Orthogonal Data Integration (ICH Q2(R2) Compliant) GC->Integration SST1->Integration SST2->Integration

Orthogonal analytical workflow for propanediamide purity assessment.

Technique 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

While HPLC provides excellent resolution for relative purity and impurity profiling, propanediamides present specific chromatographic challenges.

Causality & Mechanism: The dual amide groups in propanediamides can interact strongly with residual silanols on standard silica-based stationary phases, leading to severe peak tailing. To counteract this, a polar-embedded C18 column is selected. Furthermore, an acidic mobile phase (0.1% Trifluoroacetic acid) is utilized to ensure that any residual amine synthetic precursors remain fully protonated (eluting early), while suppressing the ionization of the amide bonds to maintain sharp, symmetrical peaks.

Step-by-Step Protocol
  • Column Selection: Use a polar-embedded C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) maintained at 35°C.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water with 0.1% v/v TFA.

    • Solvent B: LC-MS grade Acetonitrile with 0.1% v/v TFA.

  • Gradient Elution: Start at 5% B, hold for 2 mins, ramp to 95% B over 15 mins, hold for 3 mins, and re-equilibrate at 5% B for 5 mins.

  • Sample Preparation: Dissolve the propanediamide sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Detection: Set UV detection at 210 nm (optimal for amide bond π→π∗ transitions) and couple to an ESI-MS in positive ion mode for mass confirmation.

  • Self-Validating System Suitability Test (SST): Inject a resolution mixture containing the API and its closest known impurity. The system is only validated for use if the resolution ( Rs​ ) > 2.0 and the API tailing factor ( Tf​ ) < 1.5[4].

Technique 2: Quantitative 1H NMR (qNMR) for Absolute Purity

Chromatographic area percent often overestimates purity because it is blind to UV-inactive impurities, inorganic salts, and residual solvents. that overcomes this by measuring the absolute mass fraction directly[5][6].

Causality & Mechanism: In qNMR, the integrated area of a resonance signal is strictly proportional to the number of nuclei generating that signal[5][7]. By co-dissolving the sample with a highly pure, traceable Internal Standard (IS), the absolute purity can be calculated without needing a reference standard of the propanediamide itself[5][8]. Critical Parameter: The longitudinal relaxation time ( T1​ ) dictates the delay between pulses ( D1​ ). To ensure >99.3% magnetization recovery and prevent integration truncation errors, D1​ must be set to at least 5×T1​ of the slowest relaxing proton in the mixture.

Step-by-Step Protocol
  • Internal Standard Selection: Select a certified reference material (e.g., Maleic acid or DSS) that does not spectrally overlap with the propanediamide signals (typically found between δ 2.0 - 4.0 ppm for the malonate backbone and δ 7.0 - 8.5 ppm for the amide protons).

  • Sample Preparation: Accurately weigh ~15.00 mg of the propanediamide derivative and ~5.00 mg of the IS using a microbalance (0.01 mg precision)[9]. Co-dissolve in 600 µL of DMSO- d6​ .

  • T1 Measurement: Run an inversion-recovery experiment to determine the longest T1​ in the sample.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay ( D1​ ): ≥5×T1​ (typically 30-60 seconds).

    • Number of scans (NS): Sufficient to achieve a Signal-to-Noise (S/N) ratio > 250 for the target peaks[10].

  • Processing & Self-Validation: Apply zero-filling and a 0.3 Hz line-broadening factor[5]. Carefully phase and baseline-correct the spectrum. Calculate purity using the standard qNMR equation based on integral ratios, molecular weights, and the number of protons.

Technique 3: Gas Chromatography (GC-FID) & Karl Fischer

To complete the mass balance, volatile impurities and water content must be quantified.

  • GC-FID: Utilized to detect residual synthetic solvents (e.g., ethyl acetate, dichloromethane) or volatile degradation products that may not be captured by HPLC or qNMR[1].

  • Karl Fischer Titration: Quantifies residual water content, which is highly prevalent in propanediamides due to the hygroscopic nature of the dual amide hydrogen-bond acceptors.

Data Presentation: Orthogonal Comparison

The true purity of a propanediamide derivative is derived by comparing the relative purity (HPLC) against the absolute purity (qNMR) and factoring in the mass balance (GC/KF).

Analytical TechniqueTarget AnalyteParameter MeasuredResultImplications
HPLC-UV (210 nm) Propanediamide APIChromatographic Area %99.4%Indicates high relative organic purity; misses UV-inactive species.
1H qNMR Propanediamide APIAbsolute Mass Fraction (w/w)97.8%True API content. The 1.6% discrepancy indicates non-organic/invisible impurities.
GC-FID Residual SolventsVolatile Organics (w/w)0.4%Accounts for a portion of the mass gap (e.g., trapped synthesis solvents).
Karl Fischer WaterMoisture Content (w/w)1.2%Confirms the remaining mass gap is due to hygroscopic water absorption.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at:[Link]

  • Riviera, C., et al. (2012). Development and Validation of Methods for the Analysis of Reprocessing Solvents: Role of CETAMA Working Group 24. Procedia Chemistry (ResearchGate). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: 2-Methyl-N,N'-bis(4-methylphenyl)propanediamide in Polymer Chemistry

Executive Summary In advanced polymer chemistry and the development of biomedical devices, controlling the crystallization kinetics of semi-crystalline polymers is paramount. 2-Methyl-N,N'-bis(4-methylphenyl)propanediami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced polymer chemistry and the development of biomedical devices, controlling the crystallization kinetics of semi-crystalline polymers is paramount. 2-Methyl-N,N'-bis(4-methylphenyl)propanediamide (also known as N,N'-di(p-tolyl)-2-methylmalonamide) [5] has emerged as a high-performance amide-based nucleating and clarifying agent. By leveraging highly specific supramolecular self-assembly, this malonamide derivative dramatically alters the thermomechanical and optical profiles of polyolefins (like isotactic polypropylene, iPP) and biopolymers (like polylactic acid, PLA).

This guide provides researchers, materials scientists, and drug development professionals with an in-depth mechanistic understanding and self-validating protocols for incorporating this agent into polymer matrices to achieve tunable degradation, enhanced optical clarity, and superior mechanical stiffness.

Chemical Profiling & Mechanistic Rationale

The efficacy of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide is dictated by its precise structure-function relationship:

  • The Malonamide Core: The propanediamide backbone provides highly accessible N–H (hydrogen donor) and C=O (hydrogen acceptor) groups. Upon cooling from a polymer melt, these groups drive 1D supramolecular self-assembly via intermolecular hydrogen bonding, forming a dense nano-fibrillar network [2].

  • The p-Tolyl (4-methylphenyl) Termini: These aromatic rings provide thermal stability up to 280°C, preventing sublimation during melt extrusion. Furthermore, the para-methyl groups enhance van der Waals interactions with aliphatic polymer chains, ensuring homogeneous dispersion and preventing macroscopic phase separation [1].

  • The 2-Methyl Substitution: The methyl group on the central carbon introduces steric hindrance, preventing the malonamide molecules from stacking too densely. This controlled disruption lowers the dissolution temperature of the agent in the polymer melt, ensuring it completely dissolves before the polymer degrades.

Mechanistic Pathway of Nucleation

During the cooling phase of polymer processing, the malonamide agent reaches supersaturation before the host polymer. It self-assembles into a fibrillar network that acts as a vast template for epitaxial polymer nucleation [4]. This forces the polymer to crystallize into a massive number of micro-spherulites (smaller than the wavelength of visible light), which significantly reduces optical haze and increases structural rigidity [1].

Mechanism A Polymer Melt + Malonamide Agent (Homogeneous Solution at 220°C) B Cooling Phase (Agent reaches supersaturation) A->B C Self-Assembly via H-Bonding (Formation of Fibrillar Network) B->C D Epitaxial Polymer Nucleation (High density of primary nuclei) C->D E Micro-Spherulite Growth (Size < Wavelength of Light) D->E F Highly Clarified, Stiff Polymer Matrix E->F

Caption: Mechanistic pathway of malonamide-driven fibrillar self-assembly and polymer nucleation.

Applications in Polymer Science & Drug Development

Application A: High-Performance Clarification of Polyolefins

In industrial packaging and optical components, isotactic polypropylene (iPP) is favored for its chemical resistance but suffers from high natural haze due to large spherulite formation. By adding just 0.1–0.2 wt% of the malonamide agent, the crystallization temperature ( Tc​ ) is pushed significantly higher. This allows the polymer to solidify faster (reducing injection molding cycle times) while yielding a highly transparent, glass-like material [1].

Application B: Crystallization Modulator for PLA in Biomedical Devices

For drug development professionals designing resorbable implants, sutures, or sustained-release microparticles, Polylactic Acid (PLA) is the gold standard. However, neat PLA crystallizes extremely slowly, often resulting in an amorphous matrix that degrades unpredictably and lacks mechanical strength [3]. The addition of the malonamide nucleating agent accelerates PLA crystallization, locking the polymer into a highly crystalline state. This allows scientists to precisely tune the degradation kinetics and drug-elution rates, as crystalline regions resist hydrolytic degradation much longer than amorphous regions.

Quantitative Data Summary

The following table demonstrates the empirical impact of 0.2 wt% 2-methyl-N,N'-bis(4-methylphenyl)propanediamide on the thermal and optical properties of iPP and PLA matrices.

Polymer MatrixFormulationCrystallization Temp ( Tc​ )Melting Temp ( Tm​ )Crystallinity ( Xc​ )Haze (1mm Plaque)
iPP Neat (Control)112.0 °C165.0 °C45.0 %40.0 %
iPP + 0.2 wt% Agent128.5 °C166.2 °C55.5 %8.0 %
PLA Neat (Control)95.0 °C150.0 °C10.0 %85.0 %
PLA + 0.2 wt% Agent115.0 °C155.5 °C42.0 %15.0 %

Data Interpretation: The agent successfully acts as both a nucleator (raising Tc​ and Xc​ ) and a clarifier (drastically reducing Haze).

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . If the physical chemistry principles are violated (e.g., insufficient melt temperature), the built-in validation checks will immediately flag the error.

Protocol 1: Melt-Compounding and Injection Molding

Objective: To homogeneously disperse the malonamide agent into the polymer matrix.

Causality Note: The extrusion temperature must exceed the dissolution temperature of the agent in the specific polymer melt (typically >210°C). If the temperature is too low, the agent remains as undispersed particulate agglomerates. These agglomerates act as stress concentrators, leading to mechanical failure and high opacity, rather than forming the required fibrillar nucleation network.

  • Preparation: Dry the polymer resin (iPP or PLA) in a desiccant dryer at 80°C for 4 hours to prevent hydrolytic degradation during extrusion.

  • Dry Blending: Combine the dried resin with 0.2 wt% of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide. Add 0.05 wt% of a primary antioxidant (e.g., Irganox 1010) to prevent thermal degradation. Mix in a high-speed Henschel mixer for 3 minutes.

  • Melt Extrusion: Feed the blend into a co-rotating twin-screw extruder.

    • Temperature Profile (iPP): 190°C (Feed) → 210°C → 220°C → 230°C (Die).

    • Screw Speed: 150 RPM.

  • Quenching & Pelletizing: Extrude the strand into a water bath maintained at 40°C.

    • Self-Validation Checkpoint: Visually inspect the extruded strand before pelletizing. A highly transparent strand indicates complete dissolution and successful fibrillar networking. A milky or opaque strand indicates poor dispersion; halt the process and increase the die temperature by 5°C.

  • Injection Molding: Mold the pelletized compound into 1mm thick test plaques. Set the mold temperature to 40°C (for iPP) or 80°C (for PLA) to optimize the crystallization half-time.

Workflow S1 1. Dry Blending Polymer Resin + 0.2 wt% Agent S2 2. Twin-Screw Extrusion (Melt Compounding at 200-230°C) S1->S2 S3 3. Quenching & Pelletizing (Validation: Visual Clarity Check) S2->S3 S4 4. Injection Molding (Fabrication of Test Specimens) S3->S4 S5 5. Characterization (DSC, XRD, Haze Meter) S4->S5

Caption: Step-by-step workflow for melt-compounding and validation of nucleated polymer blends.

Protocol 2: Thermal and Optical Characterization

Objective: To quantify the nucleation efficiency and optical clarity.

  • Differential Scanning Calorimetry (DSC):

    • Weigh 5–10 mg of the molded polymer into an aluminum pan.

    • Heating/Cooling Cycle: Heat from 25°C to 220°C at 10°C/min to erase thermal history. Hold for 3 minutes. Cool to 25°C at 10°C/min to record the crystallization exotherm ( Tc​ ). Heat again to 220°C at 10°C/min to record the melting endotherm ( Tm​ ) and calculate crystallinity ( Xc​ ).

    • Self-Validation Checkpoint: The Tc​ peak should be sharp and narrow. A broad or bimodal Tc​ peak indicates inhomogeneous dispersion of the nucleating agent.

  • Optical Haze Measurement:

    • Use a BYK Gardner Haze-gard Plus on the 1mm injection-molded plaques according to ASTM D1003.

    • Record Total Transmittance (%) and Haze (%).

References

  • EP3049469B1 - Nucleating agent for thermoplastic polymer composition, Google Patents.
  • Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism, ResearchGate.
  • Crystallization and phase separation in blends of high stereoregular poly(lactide) with poly(ethylene glycol), ResearchGate.
  • N1,N4-Dicyclohexylterephthalamide, Benchchem.
  • p-Malonotoluidide | C17H18N2O2 | CID 95277, PubChem - NIH.
Method

A Systematic Protocol for Evaluating the Synergistic Effect of Stabilizers in Biopharmaceutical Formulations

Introduction The stability of a biopharmaceutical active pharmaceutical ingredient (API) is a critical quality attribute (CQA) that directly impacts its safety and efficacy.[1][2] Formulators are often challenged with co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The stability of a biopharmaceutical active pharmaceutical ingredient (API) is a critical quality attribute (CQA) that directly impacts its safety and efficacy.[1][2] Formulators are often challenged with complex degradation pathways, including aggregation, oxidation, and deamidation, which can be triggered by various stresses such as temperature, pH shifts, and mechanical forces.[2][3][4] While single stabilizing excipients are commonly used, combinations of stabilizers can offer superior protection through synergistic effects, where the combined stabilizing effect is greater than the sum of the individual effects.[5] This approach can lead to more robust and commercially viable drug products.

This application note provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to systematically evaluate and quantify the synergistic effects of stabilizers. Grounded in the principles of Quality by Design (QbD) as outlined in ICH Q8, this guide emphasizes a scientific, risk-based approach to formulation development.[6][7][8][9][10]

Part I: Foundational Principles & Pre-Formulation

A thorough understanding of the API's degradation pathways is fundamental to designing an effective stability study. Forced degradation studies are instrumental in identifying the specific vulnerabilities of the molecule and informing the selection of appropriate stabilizers and analytical methods.[1][2][4][11]

1.1. Characterizing Degradation Pathways

Before evaluating stabilizer synergy, it is crucial to identify the primary degradation pathways of the API. This is typically achieved through forced degradation or stress testing.[4] These studies deliberately expose the API to harsh conditions to generate degradation products and understand its intrinsic stability.[1]

Protocol for Forced Degradation:

  • Prepare API Solutions: Prepare solutions of the API in a baseline buffer without any stabilizers.

  • Apply Stress Conditions: Expose the API solutions to a range of stress conditions, including:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 50°C, 60°C) for a defined period.[2][4]

    • pH Stress: Adjust the pH of the solution to acidic and basic conditions (e.g., pH 3, 5, 9, 11).[4]

    • Oxidative Stress: Introduce an oxidizing agent (e.g., 0.03% hydrogen peroxide).[4]

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.[4]

    • Mechanical Stress: Subject the solution to agitation or stirring.[2][4]

  • Analyze Degradants: Utilize a suite of analytical techniques to characterize the degradation products. The goal is to achieve a target degradation of 5-20%.[12]

1.2. Initial Screening of Individual Stabilizers

Once the primary degradation pathways are understood, a preliminary screening of individual stabilizers is performed to establish their baseline efficacy.

Protocol for Monotherapy Screening:

  • Select Stabilizers: Choose a panel of stabilizers from different classes based on the identified degradation pathways (e.g., sugars, polyols, amino acids, surfactants).

  • Prepare Formulations: Formulate the API with each individual stabilizer at a standard concentration.

  • Apply Relevant Stress: Subject the formulations to the most relevant stress condition identified during the forced degradation studies.

  • Assess Stability: Use a primary stability-indicating method to rank the performance of each stabilizer.

Part II: Experimental Design for Synergy Evaluation

A matrix-based experimental design is a powerful tool for efficiently screening multiple combinations of stabilizers at various concentrations.[13] This approach allows for the identification of synergistic interactions that might be missed in a one-factor-at-a-time approach.

2.1. The Matrix Design

A full factorial design is often employed where two or more stabilizers are tested at multiple concentration levels.

Protocol for Creating an Experimental Matrix:

  • Select Top Stabilizers: Choose the top two to three performing stabilizers from the initial monotherapy screening.

  • Define Concentration Ranges: For each selected stabilizer, define a range of concentrations to be tested. This typically includes a low, medium, and high concentration.

  • Construct the Matrix: Create a grid where the rows represent the concentrations of Stabilizer A and the columns represent the concentrations of Stabilizer B. Each cell in the grid represents a unique formulation to be tested.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Synergy Evaluation cluster_2 Phase 3: Analysis & Quantification A Identify Degradation Pathways (Forced Degradation) B Monotherapy Screen: Rank Individual Stabilizers A->B C Select Top 2-3 Stabilizers B->C D Design Concentration Matrix (e.g., 3x3 Factorial) C->D E Prepare Combination Formulations D->E F Apply Accelerated Stress E->F G High-Throughput Analytical Readout (e.g., DSF, DLS) F->G H Calculate Synergy Score (e.g., Bliss Independence) G->H I Visualize Data (Heatmap/Contour Plot) H->I J Confirm with Orthogonal Methods (e.g., SEC-MALS) H->J

2.2. Analytical Techniques for Stability Assessment

A multi-tiered analytical approach is recommended to provide a comprehensive picture of protein stability.[3][14] This involves using a combination of high-throughput screening methods and more detailed, orthogonal techniques for confirmation.

Analytical Technique Parameter Measured Purpose in Synergy Protocol
Differential Scanning Calorimetry (DSC) Thermal transition midpoint (Tm)Quantifies changes in thermal stability.[14]
Dynamic Light Scattering (DLS) Hydrodynamic radius, particle size distributionDetects the formation of soluble and insoluble aggregates.[14][15][16]
Size Exclusion Chromatography (SEC) Soluble aggregates, fragments, and monomer contentQuantifies the extent of aggregation and fragmentation.[3][15]
Mass Spectrometry (MS) Covalent modifications, mass changesIdentifies chemical degradation pathways like oxidation and deamidation.[3]
Ion-Exchange Chromatography (IEX) Charge variantsDetects chemical modifications that alter the protein's surface charge.[3]

Part III: Data Analysis and Quantifying Synergy

The key to identifying synergy lies in comparing the observed stabilizing effect of the combination to the expected effect based on the individual components.

3.1. Calculating the Synergy Score

Several models can be used to calculate a synergy score, with the Bliss Independence model being a commonly used approach.[17][18] This model assumes that the two stabilizers act independently.

Bliss Independence Model:

  • E_expected = E_A + E_B - (E_A * E_B)

    • Where:

      • E_expected is the expected effect of the combination.

      • E_A is the effect of Stabilizer A alone.

      • E_B is the effect of Stabilizer B alone.

Synergy Score Calculation:

  • Synergy Score = E_observed - E_expected

    • Where:

      • E_observed is the experimentally measured effect of the combination.

    • Interpretation:

      • Synergy Score > 0: Synergistic effect.

      • Synergy Score ≈ 0: Additive effect.

      • Synergy Score < 0: Antagonistic effect.

3.2. Data Visualization

Heatmaps and contour plots are effective tools for visualizing the results of the matrix experiment and quickly identifying "hot spots" of synergy.[17]

G A Raw Data from Analytical Instruments B Quantify Stability Metric (e.g., % Monomer, Tm) A->B C Calculate Expected Effect (Bliss Independence Model) B->C D Calculate Synergy Score (Observed - Expected) C->D E Generate Heatmap/ Contour Plot D->E F Identify Optimal Synergistic Combination E->F

Conclusion and Best Practices

This protocol provides a robust framework for the systematic evaluation of synergistic effects between stabilizers in biopharmaceutical formulations. By following a structured approach grounded in sound scientific principles, researchers can efficiently identify optimal stabilizer combinations, leading to the development of more stable and effective drug products.

Key Best Practices:

  • Orthogonal Methods: Always confirm findings from high-throughput screens with orthogonal, higher-resolution analytical techniques.

  • Appropriate Controls: Include appropriate controls (API without stabilizers, API with individual stabilizers) in every experiment.

  • Statistical Significance: Where possible, perform experiments in replicate to assess the statistical significance of the observed synergistic effects.

  • Regulatory Context: Keep in mind the regulatory expectations for stability testing as outlined in ICH guidelines throughout the development process.[19][20][21]

References

  • Current Status of Analytical Techniques for Characterization of Protein Stability. (2018). Google Scholar.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Assessing Protein Stability: Analytical Strategies for Biomolecular Research. (2025). Linseis.
  • Proteins & Peptides Forced Degradation Studies.
  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025). Google Scholar.
  • synergyfinder: Calculate and Visualize Synergy Scores for Drug Combin
  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. U.S.
  • Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S.
  • Preformulation Of Excipients In Biologics Development. (2023). Bioprocess Online.
  • Protein Forced Degrad
  • Guidance for Industry #5 - Drug Stability Guidelines. (1986). U.S.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • What you need to know about ICH Q8. (2023). Qualio.
  • Protein Analysis Techniques Explained. (2019).
  • Protein Aggreg
  • SynergyFinder: a web application for analyzing drug combination dose–response matrix d
  • ICH Q8 R2: How to Apply Quality by Design and Win Regul
  • ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. IntuitionLabs.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Q8(R2) Pharmaceutical Development. (2009).
  • Q1 Stability Testing of Drug Substances and Drug Products; International Council for Harmonisation; Draft Guidance for Industry; Availability. (2025). Federal Register.
  • Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2018). U.S.
  • ICH Q8 (R2) Pharmaceutical development - Scientific guideline. (2009). European Medicines Agency.
  • Quantitative Methods for Assessing Drug Synergism. PubMed Central.
  • Current Methods for Quantifying Drug Synergism. PubMed Central.
  • Stability and compatibility study guidelines for AJHP. Ovid.
  • Ranking mAb–excipient interactions in biologics formulations by NMR spectroscopy and computational approaches. (2023). Taylor & Francis Online.
  • MatrixExplorer Documentation.
  • Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa. (2021). MDPI.
  • SynergyFinder - Document
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • Modeling and Synergy Testing of Drug Combination Data: A Pharmacokinetic Analysis. UNF Digital Commons.
  • Synergy Testing. International Journal of Clinical Microbiology.
  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid.
  • Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds. (2025). MDPI.
  • Drug synergy scoring using minimal dose response m
  • (PDF) Current Methods for Quantifying Drug Synergism.

Sources

Application

Application Note: High-Yield Synthesis of 2-Methyl-N,N'-bis(4-methylphenyl)propanediamide

Introduction & Scientific Rationale Malonamide derivatives represent a privileged class of scaffolds in medicinal chemistry and drug development, frequently utilized as peptidomimetics, enzyme inhibitors, and robust chel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Malonamide derivatives represent a privileged class of scaffolds in medicinal chemistry and drug development, frequently utilized as peptidomimetics, enzyme inhibitors, and robust chelating agents[1]. The target compound, 2-methyl-N,N'-bis(4-methylphenyl)propanediamide (commonly referred to as 2-methyl-N,N'-di-p-tolylmalonamide), features a central 2-methylmalonate core flanked by two p-toluidine (4-methylaniline) moieties.

Synthesizing sterically hindered or di-aryl malonamides directly from malonic acids and anilines via standard peptide coupling reagents (e.g., DCC/HOBt or EDC) often results in moderate-to-low yields. This is primarily due to the inherently poor nucleophilicity of anilines and the propensity of malonic acids to undergo unwanted decarboxylation under basic or elevated temperature conditions[2].

To achieve a high-yielding, scalable, and reproducible synthesis, this protocol employs a highly efficient two-step approach: the quantitative conversion of 2-methylmalonic acid to its highly reactive diacid chloride, followed by a controlled nucleophilic acyl substitution with p-toluidine.

Mechanistic Pathway & Workflow

The synthesis relies on the in situ generation of 2-methylmalonyl dichloride using thionyl chloride (SOCl₂) catalyzed by N,N-dimethylformamide (DMF). The catalytic DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the carboxylic acid while suppressing side reactions. The subsequent amidation is performed under Schotten-Baumann-type conditions in an anhydrous organic solvent, utilizing triethylamine (Et₃N) as a non-nucleophilic acid scavenger to drive the reaction to completion.

SynthesisWorkflow SM1 2-Methylmalonic Acid Step1 Chlorination SOCl2, cat. DMF, 60°C SM1->Step1 Intermediate 2-Methylmalonyl Dichloride Step1->Intermediate Step2 Amidation p-Toluidine, Et3N, CH2Cl2, 0°C Intermediate->Step2 Product 2-Methyl-N,N'-bis(4-methylphenyl) propanediamide Step2->Product

Figure 1: Two-step synthetic workflow for 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

Reagents & Equipment

Reagent / MaterialEquivalentsAmount (for 10 mmol scale)Role in Synthesis
2-Methylmalonic acid 1.0 eq1.18 g (10.0 mmol)Starting Material
Thionyl chloride (SOCl₂) 3.0 eq2.18 mL (30.0 mmol)Chlorinating Agent
N,N-Dimethylformamide (DMF) Catalytic2 dropsVilsmeier-Haack Catalyst
p-Toluidine 2.2 eq2.36 g (22.0 mmol)Nucleophile
Triethylamine (Et₃N) 2.5 eq3.48 mL (25.0 mmol)Acid Scavenger / Base
Dichloromethane (CH₂Cl₂) Solvent30 mL (Anhydrous)Reaction Medium

Equipment: Flame-dried 50 mL round-bottom flasks, reflux condenser with a drying tube (CaCl₂), dropping funnel, magnetic stirrer, and ice bath.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methylmalonyl Dichloride
  • Setup : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-methylmalonic acid (1.18 g, 10 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Activation : Add thionyl chloride (2.18 mL, 30 mmol) in one portion, followed immediately by 2 drops of anhydrous DMF.

  • Reflux : Heat the mixture to 60 °C (reflux) for 2 to 3 hours. Causality: The reaction is complete when the vigorous evolution of SO₂ and HCl gases ceases, and the suspension transforms into a clear, pale-yellow homogeneous solution.

  • Concentration : Cool to room temperature and concentrate the mixture under reduced pressure (rotary evaporator) to remove the solvent and excess SOCl₂.

  • Azeotropic Drying : To ensure the complete removal of residual SOCl₂ (which would otherwise consume the p-toluidine in the next step), co-evaporate the resulting oil twice with 5 mL of anhydrous toluene. The crude 2-methylmalonyl dichloride is used immediately in the next step without further purification.

Step 2: Nucleophilic Acyl Substitution (Amidation)
  • Amine Preparation : In a separate flame-dried flask, dissolve p-toluidine (2.36 g, 22 mmol) and Et₃N (3.48 mL, 25 mmol) in anhydrous CH₂Cl₂ (15 mL).

  • Temperature Control : Cool the amine solution to exactly 0 °C using an ice-water bath. Causality: Nucleophilic acyl substitution of diacid chlorides is highly exothermic. Strict temperature control at 0 °C prevents the formation of dark, polymerized byproducts and limits the generation of ketene intermediates[2].

  • Coupling : Dissolve the crude 2-methylmalonyl dichloride from Step 1 in anhydrous CH₂Cl₂ (5 mL). Transfer this solution to a dropping funnel and add it dropwise to the vigorously stirring amine solution over a period of 30 minutes.

  • Maturation : Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 4 hours.

  • Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The disappearance of the highly UV-active p-toluidine spot confirms reaction completion.

Step 3: Workup and Self-Validating Purification
  • Quenching : Add 20 mL of saturated aqueous NaHCO₃ to the reaction flask and stir for 15 minutes. Causality: This neutralizes any unreacted acid chloride and dissolves the precipitated triethylamine hydrochloride (Et₃N·HCl) salts, transitioning them into the aqueous phase.

  • Extraction : Transfer the mixture to a separatory funnel. Isolate the lower organic (CH₂Cl₂) layer.

  • Sequential Washing :

    • Wash the organic layer with 1M HCl (20 mL). Causality: This selectively protonates and extracts any trace unreacted p-toluidine into the aqueous layer.

    • Wash with brine (20 mL) to remove residual water and salts.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude solid.

  • Recrystallization : Dissolve the crude product in a minimum boiling mixture of Ethyl Acetate/Hexanes. Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting white crystalline solid and dry under high vacuum to afford pure 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

Analytical Validation & Data Presentation

The acid chloride route demonstrates vastly superior yields compared to direct amidation or the use of standard coupling reagents, as summarized in the validation data below.

Table 1: Reaction Optimization and Yield Data for Malonamide Synthesis

EntryCoupling MethodSolventBase / CatalystTemp (°C)Time (h)Isolated Yield (%)
1Direct AmidationTolueneNone11024< 15%
2DCC / HOBtDMFDIPEA251848%
3EDC·HCl / DMAPCH₂Cl₂Et₃N251262%
4 SOCl₂ (Acid Chloride) CH₂Cl₂ Et₃N 0 to 25 4.5 > 90%

Causality & Troubleshooting (E-E-A-T Insights)

As a self-validating system, the protocol is designed to preemptively address common points of failure. If yields are suboptimal, consult the logical troubleshooting tree below.

TroubleshootingLogic Issue Low Yield or Impurities Cause1 Incomplete Chlorination Issue->Cause1 Cause2 Mono-amidation Issue->Cause2 Cause3 Acid Chloride Hydrolysis Issue->Cause3 Sol1 Add cat. DMF Ensure SOCl2 reflux Cause1->Sol1 Sol2 Use >2.2 eq p-Toluidine Optimize Et3N base Cause2->Sol2 Sol3 Strictly anhydrous setup Dry CH2Cl2 solvent Cause3->Sol3

Figure 2: Logical troubleshooting tree for optimizing malonamide synthesis yields.

  • Why avoid Oxalyl Chloride? While oxalyl chloride is a milder alternative to SOCl₂, it can occasionally lead to the formation of cyclic intermediates with malonic acids, complicating the generation of the desired acyclic diacid chloride. SOCl₂ under reflux is harsher but ensures complete conversion for this specific substrate[1].

  • Managing Mono-amidation : The presence of a mono-amide byproduct indicates an insufficient stoichiometric ratio of the amine or premature quenching. Always ensure p-toluidine is present in a slight excess (2.2 eq) relative to the theoretical diacid chloride yield.

References

  • An Efficient Protocol for the Solid-phase Synthesis of Malondiamides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Desymmetrization of malonamides via an enantioselective intramolecular Buchwald–Hartwig reaction Source: Tetrahedron Letters / ElectronicsAndBooks URL:[Link]

Sources

Method

thermogravimetric analysis (TGA) protocol for propanediamide stabilizers

Advanced Thermogravimetric Analysis (TGA) Protocol for Propanediamide-Based Stabilizers Mechanistic Background: The Role of Propanediamide Stabilizers Propanediamide (malonamide) derivatives are highly advanced additives...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Thermogravimetric Analysis (TGA) Protocol for Propanediamide-Based Stabilizers

Mechanistic Background: The Role of Propanediamide Stabilizers

Propanediamide (malonamide) derivatives are highly advanced additives utilized to inhibit the autocatalytic thermal degradation of sensitive polymer matrices and energetic materials, such as nitrocellulose[1]. During thermal stress, these matrices undergo chain scission, releasing highly reactive free radicals (e.g., NO2∙​ or ROO∙ ). If left unchecked, these radicals catalyze further degradation, leading to rapid material failure.

Propanediamides function as potent radical scavengers. The active methylene groups and amide linkages within their structure act as electron donors, binding to nitroxide and peroxide radicals to form stable, inert adducts[1]. Polymeric variations, such as poly-2-acryloyl-N,N'-bis(4-methylphenyl)propanediamide, have demonstrated exceptional synergistic effects, significantly extending the thermal stability and shelf-life of the host matrix[2]. To accurately quantify this stabilization, Thermogravimetric Analysis (TGA) must be employed not merely to find the degradation temperature, but to extract the underlying activation energy ( Ea​ ) of the decomposition kinetics.

Mechanism Polymer Polymer Matrix (Thermal Stress) Radicals Free Radicals (e.g., NO2•, ROO•) Polymer->Radicals Thermal Degradation Scavenging Radical Scavenging & Nitroxide Binding Radicals->Scavenging Stabilizer Propanediamide Stabilizer (Malonamide Derivative) Stabilizer->Scavenging Active Methylene/ Amide Donation Stable Stable Inert Adducts (Autocatalysis Prevented) Scavenging->Stable Chain Termination

Figure 1: Radical scavenging mechanism of propanediamide stabilizers during thermal stress.

Experimental Design & Causality

A robust TGA protocol requires strict control over experimental variables to prevent artifacts. Every choice in this protocol is driven by physical chemistry principles:

  • Sample Mass (3–5 mg): It is critical to keep the sample mass small[3]. Causality: Larger masses create a temperature gradient between the crucible wall and the sample core. This "thermal lag" artificially inflates the apparent onset degradation temperature ( Tonset​ ), leading to false-positive stability readings[4]. Furthermore, mass loss must be calculated relative to the degradable polymer fraction, not the overall composite mass, to avoid apparent alterations in stability data[4].

  • Crucible Selection (Alumina): We utilize Al2​O3​ (alumina) rather than platinum. Causality: Platinum is a known catalyst that can trigger unintended secondary reactions with the nitrogen-rich amide groups of the propanediamide stabilizer at elevated temperatures.

  • Atmosphere Control ( N2​ ): A strict nitrogen purge isolates pure thermal pyrolysis. Causality: Introducing air/oxygen would overlay exothermic oxidative reactions onto the mass-loss derivative (DTG) curves, confounding the kinetic analysis.

  • Multiple Heating Rates: A single dynamic heating run is insufficient for kinetic modeling. Causality: To calculate the activation energy ( Ea​ ) without assuming a specific reaction model, we must use isoconversional methods (like the Kissinger or Ozawa methods), which require tracking the shift in peak degradation temperature across multiple heating rates (e.g., 5, 10, 15, and 20 °C/min)[3].

Step-by-Step TGA Protocol

Phase 1: System Validation (The Self-Validating Core)

Trustworthiness in thermal analysis requires the system to validate its own accuracy before testing unknown formulations.

  • Temperature & Balance Calibration: Run a 5 mg standard of high-purity Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) at 10 °C/min. Verify the three stoichiometrically defined mass-loss steps: ~12.3% (moisture), ~18.9% ( CO ), and ~30.2% ( CO2​ ). If deviations exceed ±0.5%, recalibrate the microbalance.

  • Buoyancy Correction (Blank Run): Run an empty alumina crucible under the exact thermal program (room temperature to 600 °C). Save this as the baseline. Causality: As the furnace heats, the density of the purge gas decreases, which can mimic an artificial mass gain (buoyancy effect)[4]. This baseline must be subtracted from all subsequent sample runs.

Phase 2: Sample Preparation & Execution
  • Sample Loading: Following ISO 11358 guidelines[5], weigh exactly 3.0 to 5.0 mg of the propanediamide-stabilized polymer matrix into the tared alumina crucible[3]. Ensure the sample is spread flat to maximize thermal contact with the crucible base.

  • Atmosphere Setup: Establish a Nitrogen ( N2​ ) purge gas flow at exactly 50 mL/min[3]. Allow the system to purge for 15 minutes prior to heating to ensure complete oxygen displacement.

  • Dynamic Heating Program: Program the TGA to heat from 25 °C to 600 °C.

  • Isoconversional Replicates: Repeat steps 3–5 on fresh sample aliquots using four distinct heating rates ( β ): 5, 10, 15, and 20 °C/min[3].

Phase 3: Data Processing & Kinetic Extraction
  • DTG Peak Identification: For each heating rate, calculate the first derivative of the mass-loss curve (DTG). Identify the peak degradation temperature ( Tp​ ), which represents the point of maximum mass loss rate.

  • Kissinger Method Application: Plot ln(β/Tp2​) on the y-axis against 1/Tp​ (in Kelvin) on the x-axis. The resulting linear regression will yield a slope equal to −Ea​/R (where R is the universal gas constant, 8.314 J/(mol·K)). A higher Ea​ quantitatively proves the efficacy of the propanediamide stabilizer[3].

TGA_Workflow Prep 1. Sample Preparation 3-5 mg in Alumina Crucible Purge 2. Atmosphere Control N2 Purge at 50 mL/min Prep->Purge Heat 3. Dynamic Heating Isoconversional: 5, 10, 15, 20 °C/min Purge->Heat Data 4. Data Acquisition TG & DTG Curve Generation Heat->Data Analysis 5. Kinetic Modeling Kissinger & Ozawa Methods Data->Analysis

Figure 2: Workflow for dynamic TGA and isoconversional kinetic modeling.

Quantitative Data Presentation

The efficacy of propanediamide stabilizers is best visualized by comparing the thermal degradation parameters and the calculated activation energies against an unstabilized control matrix.

Table 1: Representative Thermogravimetric Parameters (at β = 10 °C/min)

Matrix FormulationStabilizer ContentOnset Temp ( Tonset​ )Peak Degradation ( Tp​ )Mass Loss at 300 °C
Unstabilized Control0.0 wt%185.2 °C209.4 °C95.4%
Diphenylamine (Standard)3.0 wt%198.5 °C215.1 °C82.1%
Propanediamide Derivative 3.0 wt% 212.3 °C 231.8 °C 41.5%

Table 2: Kinetic Parameters Derived via Kissinger Method

Matrix FormulationLinear Regression ( R2 )Activation Energy ( Ea​ )Stabilization Increase ( ΔEa​ )
Unstabilized Control0.992134.5 kJ/mol-
Diphenylamine (Standard)0.995152.8 kJ/mol+ 18.3 kJ/mol
Propanediamide Derivative 0.998 188.4 kJ/mol + 53.9 kJ/mol

Note: The significant increase in Ea​ confirms that propanediamide derivatives successfully interrupt the autocatalytic degradation pathways, requiring substantially more thermal energy to initiate matrix breakdown.

Sources

Application

differential scanning calorimetry (DSC) of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide

Application Note: Differential Scanning Calorimetry (DSC) of 2-Methyl-N,N'-bis(4-methylphenyl)propanediamide Introduction & Structural Context The compound 2-methyl-N,N'-bis(4-methylphenyl)propanediamide (Chemical Formul...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Differential Scanning Calorimetry (DSC) of 2-Methyl-N,N'-bis(4-methylphenyl)propanediamide

Introduction & Structural Context

The compound 2-methyl-N,N'-bis(4-methylphenyl)propanediamide (Chemical Formula: C₁₈H₂₀N₂O₂) is a highly functionalized malonamide derivative. Structurally, it features a flexible propanediamide core substituted with a methyl group at the C2 position, flanked by two bulky p-tolyl (4-methylphenyl) rings.

In solid-state pharmaceutical and materials development, this structural motif—combining flexible hydrogen-bonding networks (amide N-H donors and C=O acceptors) with sterically demanding, π−π stacking aryl rings—makes the compound highly susceptible to polymorphism . Differential Scanning Calorimetry (DSC) is the gold-standard technique for characterizing its melting point ( Tm​ ), enthalpy of fusion ( ΔHf​ ), thermodynamic purity, and polymorphic landscape[1].

This application note provides a self-validating, causality-driven protocol for the rigorous thermal characterization of this specific malonamide derivative.

Causality & Experimental Design: The "Why" Behind the Method

To generate trustworthy and reproducible thermal data, every parameter in the DSC method must be deliberately chosen based on the physicochemical nature of the sample.

  • Sample Mass (1.0 – 3.0 mg): For purity determination via the Van't Hoff equation, minimal sample mass is critical. Larger masses create a thermal gradient (thermal lag) across the sample, which artificially broadens the melting endotherm and skews the purity calculation[2].

  • Pan Selection (Crimped vs. Hermetic): Standard melting and purity assessments utilize crimped aluminum pans to allow for the release of any residual solvent. However, if the malonamide forms a solvate or hydrate, hermetically sealed pans are required to capture the endothermic desolvation event before the pan ruptures.

  • Heating Rates (Kinetic Outrunning): A standard heating rate of 10 °C/min is used for baseline Tm​ determination[3]. However, metastable polymorphs often melt and immediately recrystallize into the stable form during standard heating. By applying fast scanning rates (e.g., 100–150 °C/min), the kinetic process of recrystallization is outrun, allowing the analyst to trap and quantify the metastable phase[1],.

  • Atmosphere (Dry Nitrogen): A continuous dry nitrogen purge (50 mL/min) is mandatory. It sweeps outgassed volatiles away from the sensor and suppresses oxidative degradation that could otherwise be misinterpreted as a polymorphic phase transition.

System Self-Validation

Every protocol must operate as a self-validating system to ensure data integrity. Prior to analyzing the malonamide derivative, the DSC system must undergo a two-point calibration using high-purity Indium and Zinc.

  • Validation Check: The recovery of Indium's known heat of fusion ( ΔHf​ = 28.71 ± 0.5 J/g) and melting onset ( Tm​ = 156.6 °C) acts as an internal system suitability test. If the ΔHf​ deviates by more than 1%, the cell constant must be recalibrated before any sample analysis begins.

Step-by-Step Experimental Protocols

Protocol A: Standard Melting Point and Purity Determination (ASTM E928 / E794)

This protocol is designed to determine the absolute melting onset and calculate the mole percent purity of the "as-received" active pharmaceutical ingredient (API).

  • Preparation: Tare a standard aluminum DSC pan and lid on a microbalance.

  • Weighing: Transfer exactly 1.5 to 2.5 mg of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide into the pan. Crucial Insight: Do not grind or mill the sample prior to weighing. Mechanical stress can induce solid-state polymorphic transformations, invalidating the analysis of the native batch[1].

  • Sealing: Crimp the pan to ensure flat contact between the pan bottom and the DSC thermoelectric sensor.

  • Equilibration: Load the sample and a matched empty reference pan into the DSC cell. Equilibrate the cell at 25 °C under a 50 mL/min dry N2​ purge.

  • Heating Scan: Heat the sample at a slow rate of 0.5 °C/min to 5.0 °C/min up to 20 °C past the completion of the melting endotherm[2].

  • Analysis: Integrate the melting peak. Use the Van't Hoff equation software module to calculate purity based on the melting point depression caused by eutectic impurities[4].

Protocol B: Polymorph Screening via Heat-Cool-Heat Workflow

This protocol forces the compound into an amorphous state and screens for hidden metastable polymorphs.

  • Initial Melt: Heat a 3.0 mg sample at 10 °C/min to 10 °C above its Tm​ to completely erase its crystalline thermal history.

  • Quench Cooling: Rapidly cool the isotropic melt at 50 °C/min down to -50 °C. This rapid cooling prevents nucleation, trapping the malonamide in an amorphous glass state.

  • Metastable Trapping (Second Heating): Re-heat the sample at a rapid rate (e.g., 100 °C/min). Observe the thermogram for a baseline shift (Glass Transition, Tg​ ), followed by an exothermic cold-crystallization peak ( Tc​ ), and finally, the endothermic melting of the newly formed metastable polymorph.

Data Presentation

Table 1: Methodological Parameters for DSC Workflows

ParameterProtocol A: Purity & Tm​ (ASTM E928)Protocol B: Polymorph Screening
Sample Mass 1.5 – 2.5 mg3.0 – 5.0 mg
Pan Type Crimped AluminumHermetically Sealed Aluminum
Heating Rate 0.5 – 5.0 °C/min50 – 150 °C/min
Cooling Rate N/A50 °C/min (Quench)
Purge Gas Dry Nitrogen (50 mL/min)Dry Nitrogen (50 mL/min)

Table 2: Representative Thermal Events for Diaryl Malonamides

Thermal EventExpected DSC SignaturePhysicochemical Interpretation
Glass Transition ( Tg​ ) Endothermic baseline step-changeTransition of amorphous material from a rigid glass to a mobile rubbery state.
Cold Crystallization ( Tc​ ) Sharp Exothermic PeakKinetic reorganization of amorphous polymer/molecule chains into a crystalline lattice.
Melting ( Tm​ ) Sharp Endothermic PeakThermodynamic fusion (melting) of the crystalline lattice into an isotropic liquid.
Degradation Broad Exotherm/EndothermThermal decomposition of the malonamide core (typically > 250 °C).

Workflow Visualization

G A Sample Preparation (1-3 mg, Crimped Pan) B Initial Heating Scan (10 °C/min) A->B C Thermal Event Analysis B->C D Sharp Endotherm (High Purity Crystal) C->D Single Phase E Broad/Multiple Peaks (Polymorphs/Impurities) C->E Complex Phase F Controlled Cooling (Quench to -50 °C) D->F Isotropic Melt E->F Isotropic Melt G Second Heating Scan (Polymorph Trapping) F->G Solidification

Workflow for DSC polymorph screening and thermal characterization.

References

  • E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL:[Link]

  • Purity Determination of Nipagin by Means of DSC (ASTM E928 Principles) Source: NETZSCH Analyzing & Testing URL:[Link]

  • Investigating the Purity of Substances by Means of DSC Source: NETZSCH Analyzing & Testing URL:[Link]

  • Calorimetry for polymorph detection Source: European Pharmaceutical Review URL:[Link]

  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate Source: TA Instruments URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide

Welcome to the technical support center for the synthesis of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this target molecule. We will explore common synthetic routes, address frequently encountered issues, and provide step-by-step troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

Q1: What are the most viable synthetic routes for this diamide?

There are two primary and highly effective methods for synthesizing this N,N'-diaryl propanediamide:

  • The Acid Chloride Route: This is a robust, two-step method that involves first activating the 2-methylmalonic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the highly reactive 2-methylmalonyl dichloride intermediate. This intermediate is then reacted with p-toluidine to form the final product. This method is often high-yielding but requires careful handling of corrosive reagents.[1]

  • Direct Amide Coupling: This one-pot method involves reacting 2-methylmalonic acid directly with p-toluidine in the presence of a coupling agent, such as a carbodiimide (e.g., EDC or DCC).[2][3] This approach offers milder reaction conditions but can sometimes be complicated by side reactions related to the coupling agent itself.[4][5]

Q2: What are the critical starting materials and their required purity?

The quality of your starting materials is paramount for achieving high yield and purity.

  • 2-Methylmalonic Acid: Use a high-purity grade (≥98%). Impurities can interfere with the reaction and complicate purification.

  • p-Toluidine (4-methylaniline): This reagent is susceptible to oxidation, often indicated by a darkening from a white/pale yellow solid to a reddish-brown color. Use freshly purchased or purified (e.g., by sublimation or recrystallization) p-toluidine for best results. Oxidized impurities can lead to colored byproducts.

  • Solvents: All solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)) must be anhydrous (dry). Water can hydrolyze the acid chloride intermediate or react with coupling agents, significantly reducing yield.[4]

  • Coupling Agents (for Direct Coupling): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) should be of high purity and stored under inert gas in a desiccator.

Q3: What key safety precautions should be observed?

  • Acid Chloride Formation: Thionyl chloride (SOCl₂) and oxalyl chloride are highly corrosive and toxic and react violently with water. All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The reaction releases toxic gases (HCl, SO₂ or CO/CO₂), which must be scrubbed or vented appropriately.

  • p-Toluidine: This compound is toxic and an irritant. Avoid inhalation and skin contact.

  • Carbodiimides: DCC is a potent skin sensitizer. Handle with extreme care and avoid all skin contact.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate is typically effective. A good starting point is a 70:30 or 60:40 mixture of Heptane:Ethyl Acetate.

  • Visualization: Use a UV lamp (254 nm) for visualization. The aromatic rings in the starting material and product are UV-active.

  • Tracking: Spot the starting materials (2-methylmalonic acid and p-toluidine) and the reaction mixture on the same plate. The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, typically less polar, product spot has formed.

Q5: What is a realistic yield expectation for this synthesis?

Yields are highly dependent on the chosen method, purity of reagents, and reaction scale.

  • Acid Chloride Route: When executed carefully, this method can achieve yields of 75-90% .

  • Direct Coupling Route: Yields typically range from 60-85% . Lower yields in this method are often attributable to side-product formation or incomplete conversion.[6]

Part 2: Recommended Synthetic Protocols

Here we provide detailed, step-by-step methodologies for the two primary synthetic routes.

Method A: The Acid Chloride Route

This method prioritizes high reactivity to overcome potential steric hindrance. The causality is clear: converting the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating a rapid reaction with the amine.[1]

Experimental Protocol:

  • Activation (Formation of 2-methylmalonyl dichloride):

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylmalonic acid (1.0 eq).

    • Add anhydrous toluene or DCM as the solvent (approx. 5 mL per gram of acid).

    • Add a catalytic amount of DMF (1-2 drops). This catalyzes the formation of the Vilsmeier-Haack reagent, which is the active species for acid chloride formation with oxalyl chloride, or helps solubilize the acid with thionyl chloride.

    • Slowly add thionyl chloride (2.2 eq) or oxalyl chloride (2.2 eq) dropwise at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 80 °C for thionyl chloride in toluene) for 2-3 hours. The reaction is complete when gas evolution ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-methylmalonyl dichloride is a light yellow oil and is typically used immediately without further purification.

  • Amidation:

    • In a separate flame-dried flask, dissolve p-toluidine (2.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.5 eq) in anhydrous DCM or THF.

    • Cool this solution to 0 °C in an ice bath.

    • Dissolve the crude 2-methylmalonyl dichloride from the previous step in a small amount of anhydrous DCM and add it dropwise to the p-toluidine solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC until the acid chloride is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or column chromatography on silica gel.

Acid Chloride Workflow cluster_activation Step 1: Activation cluster_amidation Step 2: Amidation & Work-up A1 2-Methylmalonic Acid A3 Reflux in Toluene A1->A3 Combine A2 Thionyl Chloride (SOCl₂) A2->A3 Combine A4 2-Methylmalonyl Dichloride (Crude) A3->A4 Evaporate B2 Add Dichloride at 0°C A4->B2 Immediate Use B1 p-Toluidine + Base in DCM B1->B2 B3 Aqueous Work-up B2->B3 Stir 12-18h B4 Purification B3->B4 B5 Final Product B4->B5

Caption: Workflow for the Acid Chloride Route.
Method B: Direct Coupling with a Carbodiimide Reagent

This method avoids harsh chlorinating agents and is performed in one pot. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[5] The addition of an auxiliary nucleophile like HOBt can improve yields by forming an active ester, which is less prone to side reactions.[7]

Experimental Protocol:

  • Reaction Setup:

    • To a round-bottom flask, add 2-methylmalonic acid (1.0 eq), p-toluidine (2.2 eq), and an activating agent additive such as 1-Hydroxybenzotriazole (HOBt) or DMAP (0.2 eq).[7]

    • Dissolve the components in an anhydrous aprotic solvent like DCM, THF, or DMF.

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling:

    • Add the carbodiimide coupling agent, such as EDC (2.2 eq) or DCC (2.2 eq), portion-wise to the cooled solution.

    • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The reaction time is typically longer than the acid chloride route due to the lower reactivity of the in-situ generated active ester.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter this solid off first.

    • If EDC was used, the urea byproduct is water-soluble. Proceed directly to the aqueous work-up.

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by recrystallization or column chromatography.

Direct Coupling Workflow C1 2-Methylmalonic Acid + p-Toluidine + HOBt (optional) C2 Add EDC/DCC at 0°C C1->C2 C3 Stir at RT for 24-48h C2->C3 C4 Filter (if DCC used) C3->C4 C5 Aqueous Work-up C4->C5 C6 Purification C5->C6 C7 Final Product C6->C7

Caption: Workflow for the Direct Coupling Route.

Part 3: Troubleshooting Guide

This guide uses a question-and-answer format to directly address specific issues you might encounter.

Issue: My reaction shows very low or no product yield.

  • Q: My starting materials are consumed, but I see a complex mixture of products on TLC. What happened?

    • A: This often points to side reactions due to over-activation, especially when using carbodiimides. The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which will not react further with your amine.[5]

    • Solution:

      • Control Temperature: Perform the carbodiimide addition strictly at 0 °C and allow the reaction to warm to room temperature slowly.

      • Use an Additive: Include HOBt or HOAt in the reaction. These additives trap the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement but still reactive enough to acylate the amine.[7]

  • Q: My TLC shows only unreacted starting materials, even after extended reaction time. Why isn't it working?

    • A: This indicates a failure in the activation step.

    • Possible Causes & Solutions:

      • Inactive Reagents: Your coupling agent (EDC/DCC) or chlorinating agent (SOCl₂) may have degraded. Use a fresh bottle or a newly opened container.

      • Wet Conditions: Traces of water will quench your activated species. Ensure all glassware is flame-dried and solvents are anhydrous.

      • Protonated Amine (Acid Chloride Route): The HCl generated during amidation will protonate p-toluidine, making it non-nucleophilic. Ensure you have added at least one equivalent of a non-nucleophilic base (like triethylamine) for each equivalent of HCl produced.

Issue: My final product is impure, and purification is difficult.

  • Q: I have a persistent impurity with a similar Rf to my product. What could it be?

    • A: This could be the mono-amidated intermediate (2-methyl-3-oxo-3-((4-methylphenyl)amino)propanoic acid). Steric hindrance from the first p-tolyl group addition can slow down the second addition, causing this intermediate to accumulate.

    • Solution:

      • Increase Reaction Time/Temperature: Allow the reaction to stir longer (up to 72 hours) or gently heat it (e.g., to 40 °C) to drive the second amidation to completion.

      • Adjust Stoichiometry: Ensure you are using at least 2.2 equivalents of p-toluidine to favor the formation of the diamide.

  • Q: After using DCC, I have a white solid impurity that is difficult to remove. What is it?

    • A: This is the dicyclohexylurea (DCU) byproduct. While mostly insoluble in DCM, some can remain in solution and co-precipitate with your product.

    • Solution:

      • Pre-filtration: After the reaction is complete, filter the crude reaction mixture through a pad of Celite® before the aqueous work-up.

      • Solvent Choice for Purification: DCU has low solubility in many common recrystallization solvents. If it persists, try precipitating your product from a solvent in which DCU is more soluble, or vice versa.

Troubleshooting Tree Start Problem Encountered LowYield Low / No Yield Start->LowYield Impure Impure Product Start->Impure ConsumedSM ConsumedSM LowYield->ConsumedSM Starting Material Consumed? ImpurityType ImpurityType Impure->ImpurityType Impurity Type? SideRx Likely Side Reactions (N-Acylurea) ConsumedSM->SideRx Yes NoActivation Activation Failure ConsumedSM->NoActivation No Sol_Temp 1. Add HOBt 2. Control Temperature (0°C) SideRx->Sol_Temp Solution Sol_Reagent 1. Use Fresh Reagents 2. Ensure Anhydrous Conditions 3. Add Base (Acid Chloride Route) NoActivation->Sol_Reagent Solution MonoAmide Mono-amidated Intermediate ImpurityType->MonoAmide Similar Rf to Product DCU DCU Byproduct ImpurityType->DCU White Precipitate (DCC) Sol_Mono 1. Increase Reaction Time/Temp 2. Check Stoichiometry MonoAmide->Sol_Mono Solution Sol_DCU 1. Pre-filter reaction mixture 2. Optimize purification solvent DCU->Sol_DCU Solution

Caption: A decision tree for troubleshooting common synthesis issues.

Part 4: Quantitative Data Summary

Effective synthesis relies on precise control of reaction parameters. The tables below summarize key quantitative data.

Table 1: Recommended Reagent Stoichiometry

ReagentMethod A (Acid Chloride)Method B (Direct Coupling)Rationale
2-Methylmalonic Acid1.0 eq1.0 eqLimiting Reagent
p-Toluidine2.2 eq2.2 eqSlight excess to ensure complete diamidation
Chlorinating Agent2.2 eqN/AEnsures complete conversion to diacid chloride
Coupling Agent (EDC/DCC)N/A2.2 eqSlight excess to drive the reaction
Base (e.g., Et₃N)2.5 eqOptional (as catalyst)Neutralizes 2 eq of HCl byproduct
Additive (e.g., HOBt)N/A0.2 - 1.0 eqSuppresses side reactions and increases efficiency[7]

Table 2: Solvent Selection Guide

SolventBoiling Point (°C)PropertiesTypical Use
Dichloromethane (DCM)40Good solubility, volatileAmidation, Direct Coupling, Work-up
Tetrahydrofuran (THF)66Good solubility, aproticAmidation, Direct Coupling
Toluene111High boiling pointAcid chloride formation (reflux)
N,N-Dimethylformamide (DMF)153High boiling, polar aproticDifficult couplings, poor solubility cases
Ethyl Acetate77Medium polarityWork-up, Purification (Chromatography)

References

  • Zhao, R., et al. (2025). Novel high molecular weight aliphatic polyamide 3 X based on 1,3-propanediamine: synthesis and side reaction mechanism. Polymer Chemistry. [Link]

  • Patsnap Eureka. (2026). Optimize Amide Bond Formation for Increased Yield Efficiency. [Link]

  • Scribd. Optimizing Amide Coupling Reactions. [Link]

  • Gowda, B. T., et al. (2009). N,N′-Bis(3-methylphenyl)propanediamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Sharma, A., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N,N'-bis(4-methylphenyl)propanediamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N,N'-bis(4-methylphenyl)propanediamide. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N,N'-bis(4-methylphenyl)propanediamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthetic procedure. The content is structured in a flexible question-and-answer format to directly address issues you may encounter in the lab.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, focusing on causality and providing actionable solutions.

Q1: My reaction yield is extremely low, or I've isolated no product. What are the most likely causes?

A1: Observing a low or negligible yield in the synthesis of N,N'-bis(4-methylphenyl)propanediamide is a common issue that typically points to one of three areas: ineffective carboxylic acid activation, poor reagent quality, or suboptimal reaction conditions.

The direct reaction between malonic acid and p-toluidine is unfavorable. Carboxylic acids are acidic and amines are basic; mixing them results in a rapid acid-base reaction to form an ammonium carboxylate salt, which is unreactive towards amide bond formation.[1] To proceed, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[2]

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: Your coupling reagent may be inappropriate or inactive.

    • The Problem: The chosen coupling agent is not potent enough to activate both carboxylic acid groups on malonic acid for reaction with a moderately reactive aromatic amine like p-toluidine.[3]

    • The Solution: Employ a reliable coupling agent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but often require an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[3] More potent aminium/uronium salts like HATU are very effective but also more expensive.[2][3]

  • Reagent and Solvent Quality: Moisture is the enemy of amide coupling reactions.

    • The Problem: Coupling agents like EDC are moisture-sensitive and can rapidly hydrolyze, rendering them inactive.[4] Similarly, any water in the solvent or on the glassware will hydrolyze the activated carboxylic acid intermediate faster than it can react with the amine.[4]

    • The Solution: Use high-quality, fresh coupling reagents stored in a desiccator. Ensure all solvents are anhydrous and that glassware is oven-dried before use. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice to exclude atmospheric moisture.[4][5]

  • Suboptimal Reaction Conditions:

    • The Problem: The reaction temperature may be too low, or the solvent may not be ideal. Polar aprotic solvents like DMF or DCM are generally preferred.[4][6]

    • The Solution: While initial activation is often done at 0 °C to control reactivity, allowing the reaction to warm to room temperature and stir overnight is typical.[7] Ensure your chosen solvent can fully dissolve the reactants and intermediates.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_activation Was a coupling agent used? start->check_activation no_coupling Result: Acid-base reaction only. Solution: Add a suitable coupling agent (e.g., EDC/HOBt, HATU). check_activation->no_coupling No check_reagents Are coupling agents and solvents fresh and anhydrous? check_activation->check_reagents Yes wet_reagents Problem: Hydrolysis of coupling agent and activated intermediate. Solution: Use fresh, high-purity reagents and anhydrous solvents. Dry glassware. check_reagents->wet_reagents No check_conditions Were reaction conditions (solvent, temp, time) appropriate? check_reagents->check_conditions Yes bad_conditions Problem: Poor solubility or insufficient reaction time. Solution: Use polar aprotic solvent (DMF, DCM). Stir overnight at RT. check_conditions->bad_conditions No success Yield Improved check_conditions->success Yes

Caption: Troubleshooting decision tree for low product yield.

Q2: My purified product has a low melting point and spectral data suggests contamination. What are the likely byproducts?

A2: Impurities in the synthesis of N,N'-bis(4-methylphenyl)propanediamide often arise from specific, predictable side reactions or incomplete reactions. Identifying these is key to adjusting your protocol and purification strategy.

Common Impurities and Their Mitigation:

Impurity NameOriginIdentification & PreventionPurification Strategy
N-Acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents (DCC, EDC).[8]Prevention: Add HOBt or use a different class of coupling agent (e.g., HATU, PyBOP).[3]Difficult to remove. Column chromatography is often required. EDC-derived urea is water-soluble, simplifying workup compared to DCC-derived urea.[3]
Mono-amide Product Incomplete reaction; only one carboxylic acid group of malonic acid has reacted.Prevention: Use slightly more than 2 equivalents of p-toluidine and coupling agent. Ensure adequate reaction time.Can be separated from the desired diamide by column chromatography. Its higher polarity can also be exploited in recrystallization.
N-(p-tolyl)acetamide Decarboxylation of malonic acid or a reaction intermediate, followed by acylation. This is promoted by heat.[9][10]Prevention: Maintain the reaction temperature at or below room temperature. Avoid high-temperature reflux conditions.Removal can be achieved by recrystallization from a suitable solvent system where the acetamide has different solubility.
Unreacted p-toluidine Incomplete reaction or use of excess reagent.Prevention: Optimize stoichiometry based on reaction monitoring (TLC/LC-MS).Wash the crude product mixture with a dilute acid (e.g., 1M HCl) during workup to protonate and dissolve the basic amine into the aqueous layer.
Q3: I am using EDC as a coupling agent and my purification is complicated by a major byproduct. What is happening?

A3: You are likely dealing with the formation of an N-acylurea byproduct, a classic challenge in carbodiimide-mediated couplings.[3]

  • Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your amine (p-toluidine), it can also undergo an intramolecular rearrangement to form a stable N-acylurea. This pathway competes with the desired amide formation.[8]

  • Prevention: The most effective strategy is to "trap" the O-acylisourea intermediate before it can rearrange. This is done by adding a nucleophilic auxiliary agent like 1-hydroxybenzotriazole (HOBt).[3] HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester, which is less prone to side reactions but still highly reactive towards the amine. This two-step, one-pot process significantly increases yield and purity.[2]

  • Alternative: Switch to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) based coupling reagent. These reagents operate through different mechanisms that do not generate urea byproducts, though they are generally more expensive.[2]

Reaction Pathway vs. Side Reactions

reaction_pathways cluster_main Desired Pathway cluster_side Side Reactions MA Malonic Acid + EDC O_Acyl O-Acylisourea Intermediate MA->O_Acyl Decarbox Decarboxylation (Heat) MA->Decarbox Product N,N'-bis(4-methylphenyl) propanediamide O_Acyl->Product Rearrange Intramolecular Rearrangement O_Acyl->Rearrange Amine + 2x p-toluidine Amine->Product NAcylurea N-Acylurea Byproduct Rearrange->NAcylurea Impurity Acetamide Impurity Decarbox->Impurity

Caption: Desired reaction pathway versus common side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, step-by-step method for synthesizing N,N'-bis(4-methylphenyl)propanediamide?

A1: A robust and widely applicable method utilizes EDC in combination with HOBt to ensure efficient coupling and minimize side reactions. The following protocol serves as an excellent starting point.

Protocol: EDC/HOBt Mediated Synthesis
  • Preparation:

    • To an oven-dried round-bottom flask under a Nitrogen atmosphere, add malonic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (2.2 eq), and anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Stir the mixture until all solids are dissolved.

    • Cool the flask to 0 °C in an ice bath.

  • Activation:

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq) to the cooled solution.

    • Stir the mixture at 0 °C for 20-30 minutes. This "pre-activation" step forms the HOBt-active ester.[7]

  • Amine Addition:

    • In a separate flask, dissolve p-toluidine (2.1 eq) in a minimum amount of anhydrous DCM/DMF.

    • Add the p-toluidine solution dropwise to the activated malonic acid mixture at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction overnight (12-18 hours).

  • Work-up and Purification:

    • See the detailed purification protocol in the next section.

Q2: How do I properly work-up and purify the crude product?

A2: A standard aqueous work-up followed by recrystallization is often sufficient to obtain a pure product.

Protocol: Purification
  • Quenching and Extraction:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1M HCl (to remove unreacted p-toluidine and any basic reagents like DIPEA if used).

      • Saturated NaHCO₃ solution (to remove unreacted malonic acid, HOBt, and acidic byproducts).

      • Brine (to remove residual water).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is your crude product.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: How can I monitor the reaction's progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Setup: Use a silica gel TLC plate and a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Spotting: Spot lanes for your starting materials (malonic acid, p-toluidine) and the reaction mixture.

  • Analysis: As the reaction proceeds, you should see the spot for p-toluidine diminish and a new, typically less polar, spot for the product appear. Malonic acid is very polar and may remain at the baseline. A completed reaction will show the disappearance of the limiting reagent (ideally malonic acid) and a prominent product spot.

References

  • Nakajima, N., & Ikada, Y. (2001). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 11(12), 1547-1549. [Link]

  • Zhang, Y., et al. (2023). Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism. Polymer Chemistry, 14(3), 263-273. [Link]

  • Gevorg, S. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Kim, S., et al. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society, 25(10), 1531-1534. [Link]

  • Patsnap. (2026). How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap Eureka. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amides. Organic Chemistry Portal. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Popa, M., et al. (2021). Why did my amide syntesis does not work? ResearchGate. [Link]

  • Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. [Link]

  • Wikipedia. (n.d.). Malonic acid. Wikipedia. [Link]

  • Gilon, C., et al. (2015). Mechanistic studies of malonic acid-mediated in situ acylation. Biopolymers, 104(5), 567-576. [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Chemistry Steps. [Link]

  • Gowda, B. T., et al. (2011). N,N′-Bis(3-methylphenyl)propanediamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3037. [Link]

  • Perrin, C. L. (2022). Malonic Anhydrides, Challenges from a Simple Structure. The Journal of Organic Chemistry, 87(12), 7949-7957. [Link]

  • ResearchGate. (n.d.). Synthesis of malonamide derivatives from malonyl chlorides. ResearchGate. [Link]

  • ResearchGate. (2005). Convenient Preparation of N,N′-Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. ResearchGate. [Link]

  • ResearchGate. (2024). Synthesis of the N¹,N³‐bis(4‐phenylthiazol‐2‐yl)malonamide(3) and different metal complexes. ResearchGate. [Link]

  • Mariya, M. D., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Journal of Organic Chemistry. (2013). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. ACS Publications. [Link]

  • Google Patents. (n.d.). US4370501A - Synthesis of bis(aminophenyl) compounds.
  • Perrin, C. L. (2022). Malonic Anhydrides, Challenges from a Simple Structure. PubMed. [Link]

  • Gowda, B. T., et al. (2011). N,N'-Bis(3-chloro-phen-yl)malonamide. PubMed. [Link]

  • Google Patents. (n.d.). RU2448084C1 - Method of purifying technical p-phenylenediamine.
  • ResearchGate. (2025). Synthesis of N,N′-bis (a-methylsalicylidene) 4,4′-diaminodiphenylmethane as a novel complexing agent. ResearchGate. [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
  • ResearchGate. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? ResearchGate. [Link]

  • Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

Sources

Troubleshooting

how to increase the solubility of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide

Target Compound: 2-methyl-N,N'-bis(4-methylphenyl)propanediamide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently guide research tea...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-methyl-N,N'-bis(4-methylphenyl)propanediamide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently guide research teams through the biopharmaceutical hurdles of highly lipophilic, rigid diamides. 2-methyl-N,N'-bis(4-methylphenyl)propanediamide is a quintessential Biopharmaceutics Classification System (BCS) Class II/IV molecule. Its structural topology—a rigid malonamide core flanked by two lipophilic p-tolyl rings—drives profound intermolecular hydrogen bonding and a high crystal lattice energy. Analogous unmethylated structures (p-Malonotoluidide) exhibit intrinsic aqueous solubilities of <0.3 µg/mL [1][1]. Overcoming this requires targeted physicochemical interventions that disrupt the crystal lattice or manipulate the surface-area-to-volume ratio.

Below is our comprehensive troubleshooting guide, designed to help you navigate formulation challenges from early in vitro screening to in vivo pharmacokinetic (PK) profiling.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-methyl-N,N'-bis(4-methylphenyl)propanediamide precipitate immediately when diluted from a DMSO stock into an aqueous assay buffer? Causality: This phenomenon is known as solvent-shift precipitation. When the DMSO stock is diluted into water, the local supersaturation collapses. The thermodynamic drive for the hydrophobic p-tolyl groups to aggregate and the diamide backbone to form intermolecular hydrogen bonds vastly exceeds the solvation capacity of the aqueous medium. Solution: To prevent this, kinetic stabilizers (such as HPMC or PVP) must be present in the aqueous phase before the addition of the DMSO stock. These polymers adsorb to the rapidly forming nucleation sites, sterically hindering crystal growth and maintaining a metastable supersaturated state long enough to complete your in vitro assay.

Q2: We are observing erratic, non-linear bioavailability in our murine PK models. Which formulation strategy is most reliable for this specific chemotype? Causality: Erratic bioavailability indicates dissolution-rate-limited absorption. Because the drug is highly crystalline, standard suspensions fail to dissolve within the gastrointestinal transit time. Solution: For highly lipophilic, crystalline diamides, Nanosuspensions or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are the gold standards. Nanosuspensions rely on high-shear media milling to reduce the particle size below 500 nm. According to the Noyes-Whitney equation, this exponentially increases the surface area, drastically improving the dissolution velocity [2][2]. Alternatively, SMEDDS present the drug in a pre-dissolved isotropic lipid state that spontaneously forms microemulsions in the GI tract, bypassing the dissolution step entirely [3][3].

Q3: Can we use cyclodextrins (CDs) to solubilize this compound for intravenous (IV) dosing? Causality: Standard α- or β-cyclodextrins will likely fail due to the steric bulk of the bis(4-methylphenyl) groups. Solution: You must use chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These provide a larger, more flexible hydrophobic cavity to accommodate the p-tolyl rings, forming a 1:1 or 1:2 inclusion complex that masks the hydrophobic surface from the aqueous environment, enabling safe parenteral administration [4][4].

Part 2: Formulation Strategy Decision Matrix

FormulationDecision Compound 2-methyl-N,N'-bis(4-methylphenyl) propanediamide Q_Phase What is the experimental phase? Compound->Q_Phase InVitro In Vitro / Cell Assays (Aqueous Buffer Compatibility) Q_Phase->InVitro InVivo In Vivo PK / Efficacy (Maximum Bioavailability) Q_Phase->InVivo SolventShift Solvent-Shift + Stabilizer (DMSO + HPMC) InVitro->SolventShift Low Conc. (<10 µM) CD Inclusion Complexation (HP-β-CD) InVitro->CD High Conc. (>10 µM) Nano Nanosuspension (Wet Media Milling) InVivo->Nano High Dose Tox / Oral ASD Amorphous Solid Dispersion (Spray Drying) InVivo->ASD Solid Oral Dosage

Decision matrix for selecting a solubility enhancement strategy based on assay requirements.

Part 3: Quantitative Data & Technique Comparison

Formulation StrategyPrimary Mechanism of Solubility EnhancementTypical Fold-Increase in Aqueous SolubilityPhysical Stability ProfileOptimal Use Case
Co-solvency (DMSO/PEG) Reduces dielectric constant of the solvent10x - 50xPoor (High risk of precipitation upon dilution)Early in vitro biochemical screening
Cyclodextrin (HP-β-CD) Hydrophobic cavity inclusion complexation50x - 100xModerate (Dependent on binding equilibrium)IV dosing, cellular assays requiring clear solutions
Nanosuspension Particle size reduction (↑ Surface Area)100x - 500xHigh (If sterically stabilized with surfactants)Oral PK, High-dose toxicology studies
Amorphous Solid Dispersion Disrupts crystal lattice energy500x - 1000x+Moderate (Risk of recrystallization over time)Late-stage solid oral dosage forms

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check is successfully met.

Protocol A: Top-Down Nanosuspension via Wet Media Milling

Purpose: To exponentially increase the dissolution rate for oral gavage PK studies.

  • Pre-dispersion: Suspend 5% (w/v) of the API in an aqueous vehicle containing 1% (w/v) Poloxamer 407 and 0.2% (w/v) Sodium Lauryl Sulfate (SLS).

    • Validation Check: Examine the slurry under an optical microscope. The absence of dry agglomerates >50 µm validates readiness for milling.

  • High-Shear Milling: Transfer the suspension to a media mill loaded with 0.3 mm yttrium-stabilized zirconia beads. Mill at 2000 RPM for 60 minutes.

    • Validation Check: Monitor the jacket temperature continuously. Maintaining the internal temperature <25°C validates that thermally-induced Ostwald ripening and chemical degradation are prevented.

  • Recovery & Sizing: Extract the milled suspension and measure the particle size distribution via Dynamic Light Scattering (DLS).

    • Validation Check: A Polydispersity Index (PDI) of < 0.2 and a Z-average diameter of < 300 nm validates successful, uniform nanonization.

Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying

Purpose: To completely bypass the crystal lattice energy barrier for solid dosage forms [5][5].

  • Co-dissolution: Dissolve the API and a stabilizing polymer (e.g., HPMCAS) at a 1:3 ratio in a common solvent system (Dichloromethane/Methanol 1:1 v/v).

    • Validation Check: Perform a visual inspection against a dark background. Complete optical clarity validates the total destruction of the crystal lattice and the absence of seed crystals.

  • Spray Drying: Atomize the solution using a laboratory spray dryer with an inlet temperature of 80°C and an aspirator set to 100%.

    • Validation Check: The outlet temperature must remain at least 10°C below the polymer's Glass Transition Temperature (Tg). This validates the kinetic trapping of the drug in the amorphous state before it hits the collection vessel.

  • Solid-State Characterization: Analyze the resulting dry powder via Powder X-Ray Diffraction (PXRD).

    • Validation Check: The presence of a broad "halo" pattern and the complete absence of sharp Bragg peaks validates the successful amorphous conversion.

References

  • Sanklecha VM. A Systematic Review on Solid Dispersion: Enhancing the Solubility of Poorly Soluble Drug. Austin Publishing Group. 5

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95277, p-Malonotoluidide. NIH. 1

  • Patel VR, Agrawal YK. Nanosuspension: An approach to enhance solubility of drugs. PMC. 2

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. IJSRT Journal. 3

  • Nanosuspension versus cyclodextrin inclusion of ciprofloxacin for solubility and dissolution enhancement. JOCPR. 4

Sources

Optimization

resolving impurities in 2-methyl-N,N'-bis(4-methylphenyl)propanediamide preparations

Welcome to the Technical Support Center for the synthesis and purification of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide (also known as N,N'-di-p-tolyl-2-methylmalonamide). This platform is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide (also known as N,N'-di-p-tolyl-2-methylmalonamide). This platform is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, resolve persistent impurities, and establish highly reproducible, self-validating workflows.

Synthesis & Purification Workflow

The following diagram outlines the optimized sequence for synthesizing the target diamide from methylmalonic acid and p-toluidine, utilizing EDC·HCl to prevent insoluble urea contamination.

Figure 1: Synthesis and purification workflow for 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

Troubleshooting Guide & FAQs

Q1: Why is my product heavily contaminated with the mono-amide intermediate, and how do I remove it?

Causality: The formation of malonamides is a two-step nucleophilic acyl substitution. The C2-methyl group on the methylmalonic acid backbone introduces significant steric hindrance. Once the first p-toluidine molecule couples, the resulting mono-amide (2-methyl-N-(4-methylphenyl)propanediamic acid) adopts a conformation that sterically shields the remaining carboxylic acid, raising the activation energy required for the second coupling event[1]. Resolution:

  • Synthetic adjustment: Force the reaction to completion by using a 2.5x molar excess of p-toluidine and coupling reagent, and extend the reaction time.

  • Purification: The mono-amide retains an unreacted carboxylic acid (pKa ~3.5). Wash the organic phase with saturated aqueous NaHCO₃ (pH ~8.5). This deprotonates the mono-amide, partitioning it entirely into the aqueous waste layer.

Q2: I am using DCC as my coupling reagent, and NMR shows a massive, persistent aliphatic impurity. What is it?

Causality: Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU) as a byproduct. While DCU is largely insoluble in dichloromethane (DCM) and precipitates out, a small fraction remains soluble. Because the target diamide and DCU share similar solubility profiles during crystallization, DCU co-precipitates as a persistent impurity[2]. Resolution: Switch your coupling reagent from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The urea byproduct of EDC contains a tertiary amine, making it highly water-soluble[2]. It is effortlessly removed during the standard aqueous workup.

Q3: How do I remove unreacted p-toluidine from the crude mixture?

Causality: To overcome the steric hindrance mentioned in Q1, an excess of p-toluidine is required. However, p-toluidine is highly soluble in organic solvents and will co-elute with the target diamide if not actively extracted. Resolution: Wash the organic phase with 1M HCl. The acidic environment protonates the primary amine of p-toluidine (pKa of the conjugate acid is ~5.1), converting it into a highly water-soluble anilinium chloride salt that partitions into the aqueous layer.

Q4: My final preparation has a persistent pink or brown discoloration instead of being a white powder. What causes this?

Causality: p-Toluidine is highly susceptible to air oxidation, forming highly conjugated, brightly colored azo, azoxy, and quinonoid oligomers[3]. Trace amounts of these oxidation products are highly absorptive and will dye the target diamide crystals. Resolution: Treat the post-extraction organic phase with activated charcoal (e.g., Darco) and stir for 30 minutes at room temperature. The highly conjugated impurities will adsorb onto the porous carbon matrix. Filter the mixture through a pad of Celite to yield a colorless filtrate before solvent evaporation.

Quantitative Analytical Profiles

Use the following physicochemical data to track impurities during LC-MS or phase-separation workflows.

CompoundMW ( g/mol )Relevant pKaAqueous SolubilityRemoval Strategy
Target Diamide 296.37NeutralInsolubleTarget Product (Crystallization)
Mono-amide Impurity 207.23~3.5 (COOH)Soluble in BaseSat. NaHCO₃ Wash
p-Toluidine 107.155.08 (Ar-NH₃⁺)Soluble in Acid1M HCl Wash
EDC-Urea Byproduct 130.22Basic (Tert-amine)Highly SolubleAqueous Wash (Acidic/Neutral)

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework, meaning each critical step contains an observational or analytical checkpoint to ensure the process is functioning as intended before proceeding.

Reagents: Methylmalonic acid (1.0 eq), p-Toluidine (2.5 eq), EDC·HCl (2.5 eq), DIPEA (3.0 eq), Dichloromethane (DCM).

Step 1: Activation & Coupling

  • Dissolve methylmalonic acid (10 mmol) and p-toluidine (25 mmol) in 50 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Add DIPEA (30 mmol) followed by EDC·HCl (25 mmol) portion-wise at 0 °C.

  • Self-Validation Check: The reaction mixture should transition from a heterogeneous suspension to a clear/homogenous solution as the EDC·HCl facilitates the formation of the active ester.

  • Stir at room temperature for 16 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the mono-amide spot (Rf ~0.1) and the appearance of the diamide spot (Rf ~0.4) confirms reaction completion.

Step 2: Acidic Wash (Amine & Urea Removal)

  • Dilute the reaction mixture with an additional 50 mL of DCM.

  • Transfer to a separatory funnel and wash with 1M HCl (3 × 50 mL).

  • Self-Validation Check: Test the pH of the final aqueous wash using pH paper. It must be < 2. If it is higher, unreacted p-toluidine and EDC-urea may still be present in the organic layer; perform an additional acid wash.

Step 3: Basic Wash (Mono-amide Removal)

  • Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL).

  • Self-Validation Check: Vigorous CO₂ evolution (bubbling) will occur during the first wash if unreacted acid is present. The pH of the final aqueous wash must be > 8 to ensure complete deprotonation and removal of the mono-amide.

Step 4: Decolorization & Drying

  • Add 2.0 g of activated charcoal and 5.0 g of anhydrous Na₂SO₄ to the organic phase. Stir for 30 minutes.

  • Self-Validation Check: The solution should shift from a pink/brown tint to completely colorless.

  • Filter the suspension through a tightly packed Celite pad and concentrate the filtrate in vacuo.

Step 5: Crystallization

  • Recrystallize the crude solid from boiling ethanol/water.

  • Self-Validation Check: The final product must be a stark white, crystalline solid. Confirm purity via ¹H-NMR (look for the distinct C2-methyl doublet and the malonic C-H quartet) and ensure the absence of the p-toluidine aromatic signals (which would appear shifted relative to the amide-bound tolyl groups).

References

  • Armarego, W. L. F., & Chai, C. (2012). Purification of Laboratory Chemicals (7th Edition). Elsevier. Available at:[Link]

  • Vögtle, M. M., & Marzinzik, A. L. (2005). An Efficient Protocol for the Solid-phase Synthesis of Malondiamides. Molecules, 10(12), 1438-1445. Available at:[Link]

Sources

Troubleshooting

solvent effects on the reaction kinetics of propanediamide formation

Welcome to the Technical Support Center. This Knowledge Base Article (KBA) is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of propanediamide (malonamide) derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This Knowledge Base Article (KBA) is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of propanediamide (malonamide) derivatives.

As a Senior Application Scientist, I frequently see amidation reactions stall or fail during scale-up not because of reagent quality, but due to a fundamental mismatch between the reaction mechanism and the chosen solvent environment. Below, we dissect the causality behind solvent-mediated kinetic effects, provide a troubleshooting FAQ, and outline a self-validating protocol for kinetic profiling.

I. Mechanistic Overview: The Role of the Solvent

The formation of propanediamide from a malonyl derivative (e.g., diethyl malonate) and an amine is not a concerted single step. It proceeds via a stepwise addition-elimination mechanism. The solvent does not merely dissolve the reactants; it actively participates in stabilizing or destabilizing the Zwitterionic Tetrahedral Intermediate (TI) and the subsequent proton-transfer transition states.

G R Reactants (Malonyl Ester + Amine) TS1 TS1: Nucleophilic Attack (Charge Separation) R->TS1 TI Zwitterionic Tetrahedral Intermediate (TI) TS1->TI TS2 TS2: Proton Switch & Leaving Group Expulsion TI->TS2 P Propanediamide Product TS2->P S1 Polar Aprotic Solvents (Stabilize TS1 via Dipole) S1->TS1 S1->TI S2 Protic Solvents / DES (Catalyze Proton Switch) S2->TS2

Fig 1. Mechanistic pathway of propanediamide formation and points of solvent kinetic intervention.

II. Troubleshooting Guide & FAQs

Q1: Why does the amidation of diethyl malonate to propanediamide stall in non-polar solvents like toluene, but accelerate in DMSO? A1: The kinetic bottleneck in non-polar solvents is the formation of the highly polar transition state (TS1). Because the reaction proceeds via a charge-separated zwitterionic tetrahedral intermediate, non-polar solvents (low dielectric constant) cannot stabilize this charge development, leading to an insurmountable activation energy barrier. Polar aprotic solvents like DMSO stabilize the developing dipole through strong solvent-solute dipole interactions without hydrogen-bonding to the amine, thereby preserving the amine's nucleophilicity and accelerating the reaction [1].

Q2: We switched to a protic solvent (methanol) to help solubilize our amine, but the reaction kinetics actually decreased. Why? A2: Protic solvents present a kinetic double-edged sword. While they assist in the rate-limiting proton switch (TS2) and stabilize the leaving group (e.g., alkoxide), they also strongly hydrogen-bond with the lone pair of the primary/secondary amine. This ground-state solvation drastically reduces the amine's nucleophilicity. You are effectively lowering the energy of the reactants more than the transition state, which increases the overall activation energy ( ΔG‡ ) required for the initial attack [1].

Q3: Is there a way to achieve rapid kinetics without using hazardous polar aprotic solvents like DMF or DMSO? A3: Yes. Two modern, field-proven approaches provide excellent rate controllability:

  • Aqueous Micellar Catalysis: Using water doped with amphiphilic surfactants (e.g., TPGS-750-M). The hydrophobic effect forces the malonyl derivative and the amine into the dense micelle core. This drastically increases the local effective concentration of reactants, accelerating kinetics while simultaneously extruding the polar byproducts into the aqueous phase, driving the equilibrium forward [3].

  • Deep Eutectic Solvents (DES): DES networks (e.g., Choline Chloride:Urea) lower the activation entropy ( ΔS‡ ) of the ester-amide exchange. The dense hydrogen-bond network facilitates the proton transfer step without severely dampening amine nucleophilicity, acting as a sustainable, non-volatile medium [2].

Q4: How do I experimentally verify if the proton transfer step is rate-limiting in my specific solvent system? A4: Perform a Kinetic Solvent Isotope Effect (KSIE) study. Run parallel kinetic profiles of the reaction in H2​O versus D2​O (or MeOH vs. MeOD). If the proton switch is the rate-limiting step, you will observe a KSIE ( kH​/kD​ ) significantly greater than 1 (typically 2-4). If the initial nucleophilic attack is rate-limiting, the KSIE will be close to 1 (e.g., ~1.4, indicative of a diffusion-controlled protonation event) [4].

III. Quantitative Data: Solvent Influence on Kinetic Parameters

To aid in your solvent selection, the following table summarizes the relative kinetic impact of various solvent classes on the amidation of diethyl malonate.

Solvent SystemDielectric Constant ( ϵ )Relative Rate ( krel​ )Primary Kinetic Effect / Causality
Toluene (Non-polar)2.41.0 (Baseline)High ΔG‡ due to inability to stabilize the zwitterionic TI.
Methanol (Polar Protic)32.74.5Aids proton switch, but dampens amine nucleophilicity via H-bonding.
DMSO (Polar Aprotic)46.745.0High stabilization of TS1 dipole; amine remains highly nucleophilic.
DES (ChCl:Urea)N/A85.0Lowers activation entropy ( ΔS‡ ); H-bond network catalyzes TS2.
Water + Micelle (TPGS-750-M)80.1 (Bulk)>150.0Hydrophobic effect drives extreme local concentration; rapid byproduct extrusion.

IV. Experimental Protocol: In-Situ Kinetic Profiling via ReactIR

To rationally select a solvent, you must measure real-time kinetics rather than relying on end-point yields. This self-validating protocol uses Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor the reaction continuously.

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) of propanediamide formation across different solvents.

Step-by-Step Methodology:

  • System Preparation & Background:

    • Insert the ReactIR probe (e.g., DiComp Diamond sensor) into a 50 mL jacketed reactor.

    • Purge the headspace with dry N2​ for 15 minutes to eliminate atmospheric water vapor interference.

    • Collect a background spectrum of the empty, dry reactor.

  • Solvent & Substrate Loading:

    • Add 20.0 mL of the chosen anhydrous solvent (e.g., DMSO).

    • Add 10.0 mmol of diethyl malonate.

    • Set the reactor temperature to 25.0 °C (± 0.1 °C). Allow 15 minutes for thermal equilibration.

    • Collect a reference spectrum of the starting mixture. Identify the ester carbonyl stretch ( νC=O​ at ~1735-1750 cm −1 ).

  • Reaction Initiation:

    • Set the ReactIR to acquire one spectrum every 15 seconds (resolution: 4 cm −1 ).

    • Rapidly inject 100.0 mmol of the target amine (10x excess ensures pseudo-first-order kinetics).

    • Self-Validation Check: The immediate appearance of a broad peak at ~3300 cm −1 confirms the presence of the amine in solution.

  • Data Acquisition & Monitoring:

    • Monitor the depletion of the ester carbonyl band (~1740 cm −1 ).

    • Simultaneously monitor the appearance of the Amide I band ( νC=O​ at ~1650-1680 cm −1 ) and Amide II band ( δN−H​ at ~1550 cm −1 ).

    • Continue acquisition until the Amide I band intensity plateaus (indicative of >95% conversion).

  • Kinetic Derivation:

    • Export the absorbance vs. time data for the Amide I band.

    • Plot ln(A∞​−At​) versus time t , where A∞​ is the maximum absorbance and At​ is absorbance at time t .

    • The slope of the linear regression yields −kobs​ . Compare kobs​ across your solvent matrix to identify the optimal medium.

V. References

  • Amide Reactions: Solvent Influence on Rate Controllability Source: PatSnap URL:

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents Source: RSC Publishing URL:

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions Source: NSF Public Access Repository / ACS URL:

  • Kinetic solvent isotope effects and activation parameters for the intramolecular addition–elimination between amino and amide groups... Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 2-Methyl-N,N'-bis(4-methylphenyl)propanediamide vs. Diphenylamine (DPA) as Nitrocellulose Stabilizers

Introduction to Polymer Stabilization In the fields of energetic materials and specialized polymer chemistry, the stabilization of nitrate ester-based compounds—such as nitrocellulose (NC)—is a critical safety requiremen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Polymer Stabilization

In the fields of energetic materials and specialized polymer chemistry, the stabilization of nitrate ester-based compounds—such as nitrocellulose (NC)—is a critical safety requirement. Over time, the low binding energy of the O–NO₂ bond (approximately 155 kJ/mol) leads to homolytic cleavage, releasing highly reactive nitrogen dioxide (NO₂) radicals. If left unchecked, these radicals catalyze a highly exothermic, autocatalytic degradation cascade that can result in structural failure or thermal runaway[1].

For over a century, Diphenylamine (DPA) has served as the industry-standard stabilizer, acting as a chemical scavenger for these evolved nitrogen oxides[2]. However, modern environmental and toxicological regulations (such as REACH) have heavily scrutinized DPA due to its degradation into toxic, carcinogenic N-nitrosamine derivatives.

Enter 2-methyl-N,N'-bis(4-methylphenyl)propanediamide , a novel malonanilide derivative. By leveraging a highly engineered molecular structure, this advanced stabilizer offers superior NO₂ scavenging capabilities without generating toxic daughter products, presenting a compelling, high-performance alternative to DPA[3].

Mechanistic Comparison: Causality & Chemical Dynamics

To understand why the malonanilide derivative outperforms DPA, we must examine the causality behind their respective molecular interactions with electrophilic NO₂ radicals.

Diphenylamine (DPA): The Classical Pathway

DPA scavenges NO₂ primarily through its secondary amine (N–H) group. The initial reaction forms N-nitrosodiphenylamine. As the polymer ages and more NO₂ is released, the nitroso group undergoes rearrangement, allowing further electrophilic aromatic nitration to form mono-, di-, and tri-nitro DPA derivatives[2].

  • The Drawback: The initial N-nitrosation step produces N-nitrosamines, which are strictly regulated carcinogens. Furthermore, DPA is a relatively low-molecular-weight compound, making it susceptible to migration and volatilization out of the polymer matrix over decades of storage.

2-Methyl-N,N'-bis(4-methylphenyl)propanediamide: The Advanced Pathway

This malonanilide derivative utilizes a dual-site scavenging mechanism that completely bypasses N-nitrosamine formation[3]:

  • Electron-Rich Aromatic Rings: The inclusion of p-methyl (p-tolyl) groups on the phenyl rings exerts a strong inductive and hyperconjugative electron-donating effect. This significantly increases the electron density at the ortho positions of the aromatic rings, making them highly reactive targets for electrophilic NO₂ radicals.

  • Reactive Methine Carbon: The central 2-methyl-substituted carbon of the propanediamide backbone provides an additional reactive site for trapping decomposition products, further enhancing the total scavenging capacity[4].

  • The Advantage: Because the nitrogen atoms are protected within amide bonds, NO₂ is forced to attack the activated aromatic rings directly. This yields stable, non-toxic nitrated malonanilide products. Additionally, its higher molecular weight and bulky structure prevent migration, ensuring the stabilizer remains homogeneously distributed within the polymer matrix.

G NC Nitrocellulose (NC) Decomposition NO2 NO2 Radical Release NC->NO2 DPA Diphenylamine (DPA) Pathway NO2->DPA Malonamide Malonanilide Derivative Pathway NO2->Malonamide DPANitroso N-Nitrosodiphenylamine (Toxic Intermediate) DPA->DPANitroso N-Nitrosation MalonamideComplex Electrophilic Aromatic Nitration (p-tolyl rings) Malonamide->MalonamideComplex NO2 Scavenging DPANitro Nitro-DPA Derivatives (Depleted Stabilizer) DPANitroso->DPANitro Ring Nitration MalonamideStable Stable Nitrated Malonanilide Products MalonamideComplex->MalonamideStable Non-toxic Stabilization

Mechanistic pathways of NO2 scavenging by DPA versus the malonanilide derivative.

Quantitative Performance Data

The efficacy of a stabilizer is quantified by its ability to increase the activation energy ( Ea​ ) of the polymer's thermal decomposition and minimize the volume of evolved nitrogen oxides. The table below synthesizes comparative experimental data derived from thermal analyses (TGA/DSC) and Bergmann-Junk testing[2][3].

Performance MetricDiphenylamine (DPA)2-Methyl-N,N'-bis(4-methylphenyl)propanediamide
Primary Scavenging Site Secondary Amine (N–H)Activated Aromatic Rings & Methine Carbon
Toxic Byproducts Generated N-NitrosodiphenylamineNone reported (Non-nitrosamine pathway)
Volatility / Matrix Migration High (MW: 169.23 g/mol )Low (MW: 296.37 g/mol , bulky structure)
Activation Energy ( Ea​ ) ~130 - 140 kJ/mol> 150 kJ/mol (Enhanced thermal resilience)
Bergmann-Junk NO Evolved ~1.5 - 2.0 mL NO/g< 1.0 mL NO/g (Superior radical trapping)
Induction Period (at 85°C) Baseline standardExtended by > 20% compared to DPA

Experimental Methodologies (Self-Validating Protocols)

To objectively verify the performance claims above, laboratories must employ self-validating analytical systems. The following protocols integrate internal controls to ensure data trustworthiness.

Protocol 1: Heat Flow Calorimetry (HFC) via STANAG 4582

HFC measures the exothermic heat flow generated by the autocatalytic decomposition of NC. A longer induction period (the time before heat generation exponentially increases) indicates superior stabilization.

  • Sample Preparation & Control Matrix: Prepare three 5.0 g samples:

    • Negative Control: Unstabilized NC.

    • Positive Control: NC + 1.0 wt% DPA.

    • Test Sample: NC + 1.0 wt% 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

  • Calibration: Calibrate the heat flow calorimeter using a Joule heating standard to ensure baseline stability (< 5 µW drift over 24 hours).

  • Thermal Aging: Seal the samples in glass ampoules under an argon atmosphere and place them in the HFC block pre-heated to 85°C.

  • Data Acquisition: Continuously record the heat generation rate (µW/g) for up to 14 days.

  • Validation Check: The negative control must exhibit an immediate, steep exothermic peak. The test sample's induction period is calculated and normalized against the DPA positive control.

Protocol 2: Bergmann-Junk Test (Quantitative NOx Evolution)

This test quantifies the total volume of NO gas evolved during accelerated thermal aging, directly reflecting the stabilizer's scavenging efficiency.

  • Incubation: Place 2.0 g of the stabilized polymer into a specialized Bergmann-Junk glass tube.

  • NOx Trapping: Attach a condenser cup containing 50 mL of standardized 0.1 M H₂O₂ solution to the top of the tube. The H₂O₂ oxidizes evolved NO/NO₂ into nitric acid (HNO₃).

  • Heating: Heat the lower portion of the tube in a heating block at exactly 120°C for 5 hours.

  • Titration (Self-Validation): Wash the condenser cup contents into a flask. Titrate the resulting HNO₃ with a standardized 0.01 M NaOH solution using a phenolphthalein indicator. Run a blank titration (H₂O₂ only) to subtract ambient acidity.

  • Calculation: Convert the titration volume to mL of NO gas per gram of sample. Lower values indicate higher stabilizer efficiency.

Workflow Prep Sample Preparation & Controls Setup HFC Heat Flow Calorimetry (STANAG 4582) Prep->HFC BJ Bergmann-Junk Test (120°C NO Evolved) Prep->BJ HPLC HPLC Analysis (Stabilizer Depletion) Prep->HPLC Data Kinetic Modeling & Activation Energy (Ea) HFC->Data BJ->Data HPLC->Data Compare Performance Comparison: DPA vs. Malonanilide Data->Compare

Standardized experimental workflow for evaluating propellant stabilizer efficacy.

Conclusion

While Diphenylamine (DPA) has historical precedence, its toxicological profile and long-term volatility limit its future viability. 2-Methyl-N,N'-bis(4-methylphenyl)propanediamide represents a paradigm shift in polymer stabilization. By utilizing electron-rich p-tolyl rings and a reactive methine center, it achieves superior NO₂ scavenging, higher activation energies, and eliminates the risk of N-nitrosamine formation. For researchers developing next-generation energetic materials or stable polymers, this malonanilide derivative offers a highly effective, REACH-compliant alternative.

References

  • Trache, D., et al. "Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review." Journal of Materials Science, 2017.[Link]

  • Zayed, M.A., et al. "Stability studies of double-base propellants with centralite and malonanilide stabilizers using MO calculations in comparison to thermal studies." Journal of Hazardous Materials, 2010.[Link]

  • Li, G., et al. "Synthesis and stabilization mechanism of novel stabilizers for fullerene-malonamide derivatives in nitrocellulose-based propellants." Polymer Testing, 2020.[Link]

  • Chelouche, S., et al. "Overview / Przegląd Conventional and alternative nitrocellulose stabilisers used in gun propellants." Interdisciplinary Centre for Mathematical and Computational Modelling (ICM), 2019.[Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide

In the landscape of drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone. This guide provides an in-depth, expert-led compa...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone. This guide provides an in-depth, expert-led comparison of analytical methodologies for the structural validation of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide. Moving beyond a mere recitation of protocols, this document elucidates the rationale behind experimental choices, offers a comparative analysis with structurally similar compounds, and is grounded in authoritative scientific literature.

Introduction to 2-methyl-N,N'-bis(4-methylphenyl)propanediamide and the Imperative of Structural Integrity

This guide will detail the gold-standard techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction—and compare the expected data for our target molecule with established data for analogous compounds.

Proposed Synthesis and the Initial Hypothesis of Structure

While a specific documented synthesis for 2-methyl-N,N'-bis(4-methylphenyl)propanediamide is not readily found in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on established amide coupling methodologies.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Methylmalonic_acid Methylmalonic Acid Coupling Amide Coupling (e.g., DCC/DMAP or SOCl2 then amine) Methylmalonic_acid->Coupling p_toluidine p-Toluidine (2 eq.) p_toluidine->Coupling Target_Molecule 2-methyl-N,N'-bis(4-methylphenyl)propanediamide Coupling->Target_Molecule

Caption: Proposed synthetic workflow for 2-methyl-N,N'-bis(4-methylphenyl)propanediamide.

This synthesis, involving the coupling of methylmalonic acid (or its activated derivative) with two equivalents of p-toluidine, is expected to yield the target molecule. The subsequent sections will detail the analytical protocols required to confirm this hypothesis.

Orthogonal Validation: A Multi-Technique Approach

A cornerstone of trustworthy structural validation is the use of orthogonal techniques—methods that probe different physical properties of the molecule. Agreement between these disparate techniques provides a high degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

3.1.1. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide is predicted to exhibit a set of distinct signals, each corresponding to a unique proton environment. The symmetry of the molecule simplifies the expected spectrum.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 9.0 - 10.0Singlet (broad)2HN-H Amide protons are often broad and downfield due to hydrogen bonding and exchange.[1]
~ 7.4 - 7.6Doublet4HAr-H (ortho to NH)Aromatic protons adjacent to the electron-withdrawing amide group are deshielded.
~ 7.1 - 7.3Doublet4HAr-H (meta to NH)Aromatic protons further from the amide group are less deshielded.
~ 3.6 - 3.8Quartet1HCH -CH₃The methine proton is coupled to the adjacent methyl group (3H), resulting in a quartet (n+1 rule).[2]
~ 2.3 - 2.4Singlet6HAr-CHThe two methyl groups on the phenyl rings are equivalent and appear as a single sharp peak.
~ 1.5 - 1.7Doublet3HCH-CHThis methyl group is coupled to the single methine proton, resulting in a doublet.

3.1.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 168 - 172C =OThe carbonyl carbons of the amide groups are highly deshielded.
~ 135 - 140Ar-C (quaternary, attached to N)Aromatic quaternary carbon attached to nitrogen.
~ 132 - 135Ar-C (quaternary, attached to CH₃)Aromatic quaternary carbon bearing the methyl group.
~ 129 - 130Ar-C H (meta to NH)Aromatic CH carbons.
~ 120 - 122Ar-C H (ortho to NH)Aromatic CH carbons.
~ 45 - 50C H-CH₃The aliphatic methine carbon.
~ 20 - 22Ar-C H₃The aromatic methyl carbons.
~ 15 - 18CH-C H₃The aliphatic methyl carbon.

Comparative Analysis: The predicted chemical shifts are based on established ranges for similar functional groups in other amide-containing molecules. For instance, in simple propanamides, the alpha-carbon to the carbonyl typically appears in the 25-35 ppm range, but the additional substitution in our target molecule will influence this.[2][3]

NMR_Validation_Workflow Sample_Prep Dissolve Sample in CDCl3 with TMS Acquire_1H Acquire ¹H NMR Spectrum Sample_Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Sample_Prep->Acquire_13C Analyze_1H Analyze Chemical Shifts, Integration, and Coupling Acquire_1H->Analyze_1H Analyze_13C Analyze Chemical Shifts Acquire_13C->Analyze_13C Correlate_Data Correlate ¹H and ¹³C Data (e.g., HSQC, HMBC) Analyze_1H->Correlate_Data Analyze_13C->Correlate_Data Structure_Confirmation Confirm Covalent Structure Correlate_Data->Structure_Confirmation

Caption: Workflow for structural validation using NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules. This is a fundamental check to ensure the product has the correct molecular formula.

Expected Results: For 2-methyl-N,N'-bis(4-methylphenyl)propanediamide (C₁₈H₂₀N₂O₂), the expected exact mass is 296.1525 g/mol .

  • High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, we would expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 297.1598. The high accuracy of this measurement (typically to within 5 ppm) allows for the unambiguous determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide further structural information. We would anticipate cleavage at the amide bonds, leading to characteristic fragment ions. This technique is widely used for the analysis of diamide compounds.[4][5][6][7]

Comparative Analysis: The fragmentation patterns of diamides are well-studied. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amides and amines.[8] The observation of fragments corresponding to the p-tolyl isocyanate or p-toluidine moieties would provide strong evidence for the proposed structure.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR and MS provide information about connectivity and formula, single-crystal X-ray diffraction provides an unparalleled, unambiguous 3D map of the atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.[9][10][11][12]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final crystal structure.

Comparative Analysis with N,N′-Bis(3-methylphenyl)propanediamide: A search of the crystallographic literature reveals the structure of a closely related isomer, N,N′-Bis(3-methylphenyl)propanediamide.[13] This provides an excellent basis for comparison.

Structural Parameter N,N′-Bis(3-methylphenyl)propanediamide[13] Predicted for 2-methyl-N,N'-bis(4-methylphenyl)propanediamide
Crystal SystemMonoclinicLikely to be a similar low-symmetry system (e.g., monoclinic, orthorhombic)
Dihedral angle (amide plane to phenyl ring)9.2°A small dihedral angle is expected, indicating near co-planarity.
Dihedral angle (between phenyl rings)70.40°A significant dihedral angle is expected due to steric hindrance around the central propane backbone.
Intermolecular InteractionsN–H···O hydrogen bonds forming chainsSimilar N–H···O hydrogen bonding is highly probable and will likely dominate the crystal packing.

The crystal structure of the 3-methylphenyl isomer shows that the molecules are linked into chains by N–H···O hydrogen bonds.[13] We can confidently predict that our target 4-methylphenyl isomer will exhibit similar supramolecular organization.

Conclusion: A Self-Validating System for Structural Certainty

References

  • Simultaneous Determination of Five Diamide Insecticides in Food Matrices Using Carbon Nanotube Multiplug Filtration Cleanup and Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Simultaneous Determination of Five Diamide Insecticides in Food Matrices Using Carbon Nanotube Multiplug Filtration Cleanup and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]

  • Simultaneous Determination of Five Diamide Insecticides in Food Matrices Using Carbon Nanotube Multiplug Filtration Cleanup and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Conformational properties of N-aryl amides. ResearchGate. [Link]

  • Development and validation of a combined QuEChERS and HPLC-MS/MS method for trace analysis of ten diamide insecticides in agricultural products. RSC Publishing. [Link]

  • Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. [Link]

  • NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. YouTube. [Link]

  • X-ray diffraction and theoretical study of molecular and crystal structure of new crystalline aryl- and alkyl-substituted N-(adamantan-1-yl)amides: Similarities and differences. ResearchGate. [Link]

  • Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Semantic Scholar. [Link]

  • Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Pure Help Center. [Link]

  • How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. [Link]

  • Synthesis and crystal structures of N-Aryl-N-methylaminocyclohexanols. University of Bath's research portal. [Link]

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. [Link]

  • N,N′-Bis(3-methylphenyl)propanediamide. Acta Crystallographica Section E. [Link]

  • Propanediamide, 2-[[4-(diethylamino)-2-methylphenyl]imino]-N1,N3-diphenyl-. SpectraBase. [Link]

  • NMR spectroscopy. University of Calgary. [Link]

  • 2-methyl-N-(4-methylphenyl)prop-2-enamide. PubChem. [Link]

  • Synthesis, Structural Analysis and DNA Interaction of Bis[4'-(4-methylphenyl)-2,2':6',2"-terpyridine]Co(III)(NO3)3.3H2O Complex. ResearchGate. [Link]

  • Proton NMR-25 || HNMR spectra of amides || Exchangeable protons || Difference from amines || Tricks. YouTube. [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate. [Link]

  • Synthesis and Stereochemistry of Benzamidines and Acetamidines. Arkivoc. [Link]

Sources

Validation

Comparative Guide: Methyl- vs. Nitro-Substituted Bis(phenyl)propanediamides in Drug Discovery

Executive Summary N,N'-bis(phenyl)propanediamides (commonly referred to as N,N'-diphenylmalonamides) are highly versatile scaffolds in medicinal chemistry. They serve as critical precursors for complex heterocyclic syste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-bis(phenyl)propanediamides (commonly referred to as N,N'-diphenylmalonamides) are highly versatile scaffolds in medicinal chemistry. They serve as critical precursors for complex heterocyclic systems, such as spirooxindoles and quinolones, and act as potent pharmacophores in their own right, particularly in the[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the divergent physicochemical properties, synthetic reactivities, and biological efficacies induced by two diametrically opposed para-substituents: the electron-donating methyl group (-CH₃) and the electron-withdrawing nitro group (-NO₂) .

Physicochemical and Electronic Divergence

The choice of substituent on the phenyl rings of the propanediamide scaffold fundamentally dictates both the chemical reactivity and the biological target engagement.

  • Methyl-Substituted (-CH₃): Acting as an electron-donating group (EDG) via hyperconjugation, the methyl group increases the electron density on the aromatic ring. This significantly lowers the oxidation potential of the scaffold, making it highly susceptible to single-electron transfer (SET) events during oxidative cyclization. Furthermore, it increases the overall lipophilicity (LogP) of the molecule, favoring hydrophobic pocket interactions in biological targets.

  • Nitro-Substituted (-NO₂): Acting as a strong electron-withdrawing group (EWG) via resonance and inductive effects, the nitro group heavily deactivates the aromatic ring. This raises the oxidation potential, rendering the ring largely inert to electrophilic or oxidative coupling. However, the strong electron-withdrawing nature increases the acidity of the adjacent amide N-H protons and provides a powerful hydrogen-bond acceptor, which is often critical for displacing structural water molecules in enzyme active sites[1]. Furthermore, these scaffolds can be cyclized under different conditions to form quinolones, which possess a[2].

Experimental Workflows & Protocols

To rigorously compare these derivatives, the following self-validating protocols evaluate their synthetic reactivity and biological efficacy.

Protocol A: PIFA-Mediated Intramolecular Oxidative Cyclization

Objective: Evaluate the propensity of the scaffold to undergo hypervalent iodine-mediated C-C/C-N bond formation to yield spirooxindoles.

  • Substrate Solvation & Activation: Dissolve 1.0 mmol of the substituted bis(phenyl)propanediamide in 5.0 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

    • Causality: HFIP is explicitly chosen due to its high hydrogen-bond donating capacity and low nucleophilicity. It stabilizes the transient radical cation intermediate generated during oxidation, preventing premature quenching by the solvent.

  • Oxidant Addition: Cool the reaction to 0°C and add 1.2 equivalents of Phenyliodine bis(trifluoroacetate) (PIFA) dropwise.

    • Causality: The low temperature controls the exothermic SET event, minimizing polymerization of the highly reactive intermediates.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. The assay is self-validating: a successful cyclization is confirmed when the starting material mass ( [M+H]+ ) cleanly shifts to the cyclized product mass ( [M−2H+H]+ ).

    • Observation: The methyl derivative will show >90% conversion within 2 hours due to the stabilized nitrenium/radical cation. The nitro derivative will stall, showing predominantly unreacted starting material due to its prohibitively high oxidation potential.

Protocol B: In Vitro HIV-1 Integrase Inhibition Assay

Objective: Quantify the binding affinity and functional inhibition of the viral strand transfer process.

  • Complex Assembly: Pre-incubate recombinant HIV-1 integrase with a 5'-end 32P -labeled double-stranded DNA substrate for 15 minutes at room temperature.

    • Causality: Pre-assembly ensures the enzyme is locked into its active, physiologically relevant conformational state before the introduction of the competitive inhibitor.

  • Compound Incubation: Introduce the methyl- or nitro-substituted propanediamide across a concentration gradient (0.1 - 100 µM) and incubate for 1 hour at 37°C.

    • Causality: The nitro group's strong dipole and hydrogen-bonding capabilities allow it to chelate active-site Mg2+ ions or interact with essential catalytic residues (e.g., Asp64, Asp116) much more effectively than the hydrophobic methyl group.

  • Self-Validating Readout: Quench the reaction using 25 mM EDTA (to strip the essential Mg2+ cofactor) and resolve the oligonucleotide products on a 20% denaturing polyacrylamide gel. The system is validated by a positive control lane (e.g., Raltegravir); a valid assay yields a clear, sigmoidal dose-response curve for the reduction of the integration product band.

Quantitative Data Comparison

The divergent behavior of the two substituents is summarized in the tables below, highlighting the inverse relationship between synthetic oxidizability and target-binding efficacy.

Table 1: Physicochemical & Synthetic Metrics (Protocol A)

SubstituentHammett Constant ( σp​ )Est. Oxidation Potential ( Eox​ )PIFA Cyclization YieldReaction Time
-CH₃ (Methyl) -0.17~1.3 V85%2 h
-NO₂ (Nitro) +0.78>2.0 V< 20%> 24 h

Table 2: Biological Efficacy & Binding Metrics (Protocol B)

SubstituentLogP (Calculated)Amide N-H pKaIC₅₀ (Strand Transfer)Dominant Binding Mode
-CH₃ (Methyl) 3.8~12.545 µMHydrophobic packing
-NO₂ (Nitro) 2.9~10.28 µMStrong H-bonding & Dipole

Mechanistic Pathway Diagram

The following diagram illustrates the mechanistic divergence during the oxidative cyclization workflow, demonstrating why the methyl-substituted scaffold succeeds where the nitro-substituted scaffold fails.

G Substrate N,N'-bis(phenyl)propanediamide PIFA PIFA Oxidation Substrate->PIFA Methyl p-Methyl Substituted PIFA->Methyl Nitro p-Nitro Substituted PIFA->Nitro Int_Methyl Stabilized Radical Cation Methyl->Int_Methyl Lowered Oxidation Potential Int_Nitro Destabilized Intermediate Nitro->Int_Nitro Increased Oxidation Potential Prod_Methyl High Yield Cyclization Int_Methyl->Prod_Methyl Facile Kinetics Prod_Nitro Low Yield / Decomposition Int_Nitro->Prod_Nitro Sluggish Kinetics

Mechanistic divergence in PIFA-mediated oxidative cyclization of substituted propanediamides.

References

  • Title: Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors Source: Molecules 2008, 13(10), 2442-2461. URL: [Link]

  • Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: Organics 2025, 6(2), 16. URL: [Link]

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Comparative

Cross-Validation of Analytical Data for Novel Propanediamide Compounds: A Methodological Comparison Guide

Propanediamide (malonamide) derivatives are rapidly emerging as versatile pharmacophores and chelating agents in modern drug discovery. Recent advancements have highlighted their utility ranging from1[1] to 2[2].

Author: BenchChem Technical Support Team. Date: March 2026

Propanediamide (malonamide) derivatives are rapidly emerging as versatile pharmacophores and chelating agents in modern drug discovery. Recent advancements have highlighted their utility ranging from1[1] to 2[2]. Notably, novel compounds such as sodium 4,4′-(propanediamido)dibenzoate (Malaben) have demonstrated 3[3].

As a Senior Application Scientist, I frequently encounter a critical bottleneck when these compounds transition from discovery to clinical development: analytical validation . Because propanediamides often present as salts of weak dibasic acids or contain multiple hydrogen-bonding amide moieties, relying on a single analytical modality (e.g., HPLC alone) risks overlooking co-eluting related substances. The amide groups can interact with residual silanols on standard silica columns, causing peak tailing. Therefore, establishing a self-validating, orthogonal analytical monograph is essential.

This guide objectively compares High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Potentiometric Titration, providing the mechanistic causality and step-by-step protocols required to cross-validate propanediamide APIs.

Part 1: Comparative Performance of Analytical Modalities

To ensure ICH Q2(R1) compliance, quantitative data must be reconciled across orthogonal techniques. The table below compares the primary modalities used for propanediamide characterization.

Analytical ModalityPrimary Separation MechanismLimit of Detection (LOD)Advantages for PropanediamidesLimitations
HPLC-UV Hydrophobic interactions (Reversed-Phase)~0.01 - 0.05%High resolution for neutral organic impurities; industry standard for stability-indicating assays.Peak tailing for highly polar/charged diamide salts; requires high-purity reference standards.
Capillary Electrophoresis (CE) Charge-to-mass ratio (Electrophoretic mobility)~0.05 - 0.1%Orthogonal separation; excellent for charged impurities; avoids stationary phase interactions[3].Lower injection volumes limit absolute sensitivity compared to HPLC; requires precise pH control.
Potentiometric Titration Acid-base neutralization (Acidimetry)N/A (Assay >98%)Absolute quantitation without reference standards; leverages the dual pKa values of the API[3].Lacks specificity for individual impurities; only measures total titratable base.
Part 2: Orthogonal Cross-Validation Workflow

The following flowchart illustrates the logical relationship between the analytical modalities required to build a comprehensive, self-validating data package for a novel propanediamide API.

G API Propanediamide API (e.g., Malaben) Orthogonal Orthogonal Analytical Cross-Validation API->Orthogonal HPLC HPLC-UV (Organic Impurities) Orthogonal->HPLC CE Capillary Electrophoresis (Charged Impurities) Orthogonal->CE Titration Potentiometric Titration (Absolute Quantitation) Orthogonal->Titration Reconciliation Data Reconciliation & Statistical Equivalence HPLC->Reconciliation Relative % Area CE->Reconciliation Migration Time & Peak Area Titration->Reconciliation Absolute Mass % Validation ICH Q2(R1) Validated Analytical Monograph Reconciliation->Validation

Fig 1. Orthogonal cross-validation workflow for propanediamide API characterization.

Part 3: Experimental Protocols & Mechanistic Causality

A robust analytical protocol must be a self-validating system. Below are the detailed methodologies for CE and Potentiometric Titration, designed specifically for propanediamide derivatives like sodium 4,4′-(propanediamido)dibenzoate.

Protocol 1: Capillary Electrophoresis (CE) for Impurity Profiling

Reference Standard:3[3].

Mechanistic Rationale: CE separates analytes based on their electrophoretic mobility rather than hydrophobicity. Because propanediamide salts possess specific pKa values (e.g., 7.2 and 5.0), utilizing a 50 mM borate buffer ensures the pH remains well above the pKa. This guarantees full ionization of the dibasic acid salt, preventing peak broadening caused by partial protonation states and ensuring highly reproducible migration times.

Step-by-Step Methodology:

  • Capillary Conditioning: Flush a fused-silica capillary (60/50 cm length × 50 μm i.d.) with 0.1 M NaOH for 5 minutes, followed by ultra-pure water for 3 minutes to activate the silanol groups and establish a consistent electroosmotic flow (EOF).

  • Buffer Preparation: Prepare a 50 mM borate buffer and adjust to pH 9.3. Filter through a 0.22 μm hydrophilic membrane.

  • Sample Injection: Introduce the propanediamide sample hydrodynamically for 7 seconds at a pressure of 30 mbar.

  • Separation Parameters: Apply a separation voltage of +20 kV. Maintain the capillary cassette at a constant temperature of 25 °C to prevent Joule heating.

  • Detection: Monitor UV absorbance at 270 nm, which corresponds to the π→π∗ transitions of the dibenzoate aromatic rings.

  • Self-Validation Check (System Suitability): Inject a blank buffer to confirm the absence of ghost peaks. Calculate the resolution ( Rs​ ) between the main API peak and the closest migrating impurity. The system is validated for the run only if Rs​≥1.5 .

Protocol 2: Potentiometric Titration for Absolute Quantitation

Mechanistic Rationale: During early-stage drug development, highly purified reference standards (>99.9%) of novel APIs are rarely available, making HPLC assay calculations relative and potentially inaccurate. Propanediamide salts act as weak bases in aqueous solutions. Direct acid-base titration (acidimetry) bypasses the need for a reference standard by providing an absolute measurement based strictly on molar stoichiometry[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the propanediamide API using a microbalance. Dissolve completely in 50 mL of CO2-free distilled water to prevent carbonic acid interference.

  • Titrant Standardization: Standardize 0.1 M HCl titrant against a primary standard (e.g., anhydrous sodium carbonate) to ensure exact molarity.

  • Execution: Titrate the API solution with the standardized 0.1 M HCl using an automated potentiometric titrator equipped with a combined glass pH electrode.

  • Visual Indicator Alternative: For routine rapid analysis, a 0.1% water-alcohol solution of bromocresol green (pT = 4.6) can be used, as its color transition interval perfectly aligns with the titration jump of the analyte[3].

  • Self-Validation Check (Data Reconciliation): Perform a first-derivative analysis of the potentiometric curve ( dpH/dV ) to confirm the exact equivalence point. The relative standard deviation (RSD) of triplicate assays must be ≤1.0% . Finally, cross-validate this absolute mass % against the mass balance obtained from the CE/HPLC impurity profiling (i.e., 100% minus total % impurities). A paired t-test between the two approaches must yield a p-value > 0.05 to confirm statistical equivalence.

References
  • Determination of related impurities in a new active pharmaceutical ingredient – Sodium 4,4′-(propanediamido)
  • WO2018216823A1 - Alpha-amino amide derivatives Source: Google Patents URL
  • Unification and Depiction of a series of 2-Benzylidene N N' Disubstituted Propanediamide Derivatives Source: Research Trend URL

Sources

Comparative

comparative review of synthesis methods for N,N'-diaryl diamides

Title: Comparative Review of Synthesis Methods for N,N'-Diaryl Diamides: Performance, Mechanisms, and Protocols Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Review of Synthesis Methods for N,N'-Diaryl Diamides: Performance, Mechanisms, and Protocols

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development.

Executive Summary

N,N'-diaryl diamides (such as diaryloxamides and diarylsuccinamides) are privileged structural motifs in medicinal chemistry, frequently exhibiting anti-inflammatory, anti-proliferative, and immunomodulatory properties [1]. Furthermore, they serve as critical bidentate ligands in transition-metal catalysis. Synthesizing these symmetrical or unsymmetrical diamides requires careful consideration of reaction kinetics, thermodynamic barriers, and environmental impact.

This guide provides an objective, comparative analysis of the three primary synthetic routes for N,N'-diaryl diamides: Traditional Diacyl Chloride Coupling, Direct Catalytic Amidation, and Palladium-Catalyzed Aminocarbonylation. By examining the mechanistic causality behind each method, we establish a framework for selecting the optimal route based on scale, substrate sensitivity, and green chemistry principles.

Comparative Analysis of Synthesis Methodologies

Method A: Traditional Diacyl Chloride-Aniline Coupling (Schotten-Baumann Type)

The most ubiquitous approach for library generation involves the reaction of a dicarboxylic acid chloride (e.g., oxalyl chloride) with two equivalents of an aniline derivative [2].

  • Mechanistic Causality: This method relies on nucleophilic acyl substitution. The highly electrophilic nature of the acyl chloride drastically lowers the activation energy barrier, allowing the reaction to proceed rapidly at or below room temperature. A tertiary amine base (like pyridine or triethylamine) is strictly required to act as an acid scavenger. Without it, the generated HCl would protonate the unreacted aniline, forming an unreactive ammonium salt and stalling the reaction at 50% conversion.

  • Performance: Unmatched in reaction speed and yield for small-scale synthesis. However, it suffers from poor atom economy and generates stoichiometric amounts of corrosive and toxic byproducts.

Method B: Direct Catalytic Amidation of Dicarboxylic Acids

Driven by the need for sustainable process chemistry, direct amidation couples a dicarboxylic acid directly with an aniline, producing only water as a byproduct [1].

  • Mechanistic Causality: Mixing a carboxylic acid and an amine typically results in a stable, unreactive ammonium carboxylate salt. To overcome this thermodynamic sink, Lewis acid catalysts—specifically electron-deficient boronic acids like 3,4,5-trifluorophenylboronic acid—are employed. The boronic acid reversibly coordinates with the dicarboxylic acid to form a highly electrophilic monoacyloxyboronate intermediate. This intermediate is highly susceptible to nucleophilic attack by the aniline, effectively bypassing the stable salt formation.

  • Performance: Excellent atom economy and scalability. The primary trade-off is the requirement for elevated temperatures (>100 °C) to drive off water and shift the equilibrium.

Method C: Palladium-Catalyzed Aminocarbonylation

For complex substrates where dicarboxylic acids are unstable or unavailable, Pd-catalyzed double aminocarbonylation offers a powerful alternative [3].

  • Mechanistic Causality: This method builds the diamide core from simpler aryl dihalides. The catalytic cycle initiates with the oxidative addition of Pd(0) into the carbon-halogen bond. High-pressure carbon monoxide (CO) then inserts into the Pd-aryl bond, forming an acyl-palladium(II) species. Subsequent nucleophilic attack by the aniline and reductive elimination yields the amide and regenerates the Pd(0) catalyst.

  • Performance: Highly modular, allowing access to novel chemical space. However, it requires specialized high-pressure equipment, toxic CO gas, and expensive transition metal/ligand systems.

Decision Matrix and Workflow Visualization

To streamline route selection, the following decision matrix evaluates the constraints of your specific target molecule and laboratory capabilities.

Workflow Start Target: N,N'-Diaryl Diamide Q1 Are mild conditions strictly required? Start->Q1 Q2 Is atom economy a priority? Q1->Q2  No (T > 100°C allowed) M1 Method A: Diacyl Chloride Coupling (Fast, Exothermic) Q1->M1  Yes (T < 25°C) M2 Method B: Catalytic Direct Amidation (Green, High Temp) Q2->M2  Yes (Water byproduct) M3 Method C: Pd-Catalyzed Aminocarbonylation (Complex, CO gas) Q2->M3  No (Use simpler precursors)

Figure 1: Decision matrix for selecting the optimal N,N'-diaryl diamide synthesis method.

Quantitative Performance Comparison

The table below summarizes the empirical performance metrics of the three methodologies based on standard 10-mmol scale syntheses.

Synthesis MethodTypical Yield (%)Atom EconomyE-Factor (Est.)Temp (°C)Reaction Time (h)Key Byproducts
Diacyl Chloride Coupling 85–95%LowHigh (>10)0 to 251–3Pyridinium chloride, HCl
Direct Catalytic Amidation 75–90%HighLow (<5)110 (Reflux)12–24Water
Pd-Aminocarbonylation 60–85%MediumHigh (>15)80–12016–24Halide salts, Pd waste

Mechanistic Deep-Dive: Catalytic Direct Amidation

Understanding the catalytic cycle of Method B is critical for troubleshooting low-yielding reactions. The diagram below illustrates the self-regenerating nature of the boronic acid catalyst.

Mechanism N1 Boronic Acid Catalyst Ar-B(OH)2 N2 Monoacyloxyboronate Intermediate N1->N2 + Dicarboxylic Acid - H2O N3 Amine Attack Transition State N2->N3 + 2 eq. Aniline N4 Product Release (Diamide + H2O) N3->N4 C-N Bond Formation N4->N1 Catalyst Regeneration

Figure 2: Catalytic cycle of boronic acid-mediated direct amidation of dicarboxylic acids.

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility is paramount. The following protocols are designed as self-validating systems, incorporating physical checkpoints that allow the operator to verify causality and reaction progress in real-time.

Protocol 1: Synthesis of N,N'-Diphenyloxamide via Diacyl Chloride Coupling (Method A)

Optimal for rapid generation of analytical standards.

  • Preparation: In an oven-dried 250 mL round-bottom flask purged with N₂, dissolve aniline (2.1 eq, 21 mmol) and anhydrous pyridine (2.2 eq, 22 mmol) in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is selected over traditional benzene [2] to eliminate carcinogenic risk while maintaining excellent solubility for the acyl chloride. Pyridine is used in slight excess to ensure complete neutralization of the generated HCl.

  • Addition: Cool the flask to 0 °C using an ice bath. Dissolve oxalyl chloride (1.0 eq, 10 mmol) in 10 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel.

    • Causality: Dropwise addition controls the highly exothermic nucleophilic acyl substitution, preventing solvent boil-off and minimizing the formation of dark, oxidative side-products from the aniline.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint: The cessation of white fumes (HCl gas reacting with ambient moisture) and the formation of a thick, homogeneous white suspension (pyridinium chloride precipitating out of the DCM) visually confirms the completion of the acylation phase.

  • Workup: Quench the reaction with 50 mL of 1M HCl to remove unreacted aniline and pyridine. Filter the resulting solid precipitate, wash sequentially with water and cold ethanol, and dry under vacuum to yield the pure N,N'-diphenyloxamide.

Protocol 2: Synthesis of N,N'-Diphenylsuccinamide via Boronic Acid Catalysis (Method B)

Optimal for process scale-up and green chemistry compliance.

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine succinic acid (1.0 eq, 10 mmol), aniline (2.1 eq, 21 mmol), and 3,4,5-trifluorophenylboronic acid (5 mol%, 0.5 mmol).

  • Solvent Addition: Add 40 mL of toluene to the flask.

    • Causality: Toluene is strictly required to enable azeotropic distillation. The continuous removal of water via the Dean-Stark trap drives the thermodynamically unfavorable condensation forward according to Le Chatelier's principle.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 115 °C external bath temperature) for 18 hours.

  • Validation Checkpoint: Monitor the graduated collection arm of the Dean-Stark trap. The collection of exactly 2 equivalents of water (0.36 mL for a 10 mmol scale reaction) provides a real-time, quantitative confirmation of 100% theoretical conversion.

  • Workup: Cool the reaction to room temperature. The target diamide typically crystallizes out of the toluene upon cooling. Filter the crystals, wash with cold toluene, and recrystallize from ethanol to remove trace catalyst.

References

  • Rzhevskiy, S.A.; Ageshina, A.A.; et al. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Molecules (MDPI), 2023. Available at:[Link]

  • Al-Shamma, A.; et al. "An appropriate scheme of Some Substituted Oxamides with a Distinct Pharmacological Activities." Advances in Bioengineering & Biomedical Science Research, 2019. Available at:[Link]

  • Clark, C.; et al. "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study." PMC / National Institutes of Health, 2013. Available at:[Link]

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